3-Acetylindole
Description
This compound has been reported in Strychnos cathayensis with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIMBZIZZFSQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220570 | |
| Record name | 3-Acetylindole | |
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Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-80-0 | |
| Record name | 3-Acetylindole | |
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| Record name | 3-Acetylindole | |
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| Record name | 3-Acetylindole | |
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| Record name | 3-Acetylindole | |
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| Record name | Indol-3-yl methyl ketone | |
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| Record name | 3-ACETYLINDOLE | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Acetylindole: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylindole is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of an acetyl group at the 3-position of the indole ring provides a key synthetic handle for the elaboration into more complex molecules. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its role in modulating key biological signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in a laboratory setting.
Identifiers and Descriptors
| Property | Value | Reference |
| IUPAC Name | 1-(1H-indol-3-yl)ethanone | [1] |
| CAS Number | 703-80-0 | |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| Canonical SMILES | CC(=O)C1=CNC2=CC=CC=C21 | [1] |
| InChI Key | VUIMBZIZZFSQEE-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value | Remarks | Reference |
| Melting Point | 188-192 °C | (lit.) | |
| Boiling Point | 333.9 °C at 760 mmHg | Estimated | |
| Density | 1.2 ± 0.1 g/cm³ | Estimated | |
| Water Solubility | Not experimentally determined | - | |
| logP (Octanol-Water Partition Coefficient) | 2.1 | Computed by XLogP3 | |
| pKa | 13.79 | In 50% aqueous MeOH |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for researchers. The following sections provide cited experimental protocols.
Synthesis of this compound via Diacetylation and Selective Hydrolysis
A common and efficient method for the synthesis of this compound involves the diacetylation of indole followed by selective hydrolysis of the N-acetyl group.
Step 1: Synthesis of 1,3-Diacetylindole
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Reaction: Indole is reacted with acetic anhydride in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid or phosphoric acid, under reflux.
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Procedure: To a solution of indole in acetic anhydride, a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 1,3-diacetylindole, is isolated.
Step 2: Selective N-Deacetylation to Yield this compound
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Reaction: The 1,3-diacetylindole is selectively N-deacetylated using a mild base in an alcoholic solvent.
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Procedure: 1,3-Diacetylindole is dissolved in ethanol, and a 10% aqueous solution of potassium hydroxide is added. The mixture is gently heated until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled and poured into cold water to precipitate the product. The solid is collected by filtration, washed with water and aqueous ethanol, and then recrystallized from ethanol to yield pure this compound.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds like this compound.
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Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of benzene and ethanol has been reported to be effective.
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Procedure:
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Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is briefly heated.
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The hot solution is then filtered through a fluted filter paper to remove any insoluble impurities and the activated charcoal.
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The filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried.
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Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Key expected signals for this compound include a singlet for the methyl protons, and distinct signals for the aromatic protons on the indole ring and the N-H proton.
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¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the eight carbons of the indole ring system.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
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N-H Stretch: A peak in the region of 3400-3250 cm⁻¹ (medium intensity).
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C=O Stretch: A strong absorption band in the range of 1760-1665 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands in the 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic) regions.
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C=C Stretch (Aromatic): Peaks around 1600-1450 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 159).
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Fragmentation Pattern: A characteristic fragmentation involves the loss of a methyl radical (CH₃•) to form an ion at m/z = 144, followed by the loss of carbon monoxide (CO) to give an ion at m/z = 116. Further fragmentation can lead to the characteristic indole fragment at m/z = 89.
Biological Signaling Pathway Involvement
Derivatives of this compound have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival.
Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a key target for anti-inflammatory and anti-cancer drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
Indole-based compounds have been shown to inhibit this pathway by targeting the IKK complex. By inhibiting IKK activity, these compounds prevent the phosphorylation and degradation of IκBα. Consequently, NF-κB remains bound to IκBα in the cytoplasm, and its translocation to the nucleus is blocked, leading to the downregulation of NF-κB-mediated gene expression.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound can be visualized as a sequential process.
References
3-Acetylindole structural characteristics and analysis
An In-depth Technical Guide to 3-Acetylindole: Structural Characteristics and Analysis
Introduction
This compound is a pivotal heterocyclic compound built upon an indole framework. It serves as a fundamental building block in organic synthesis, particularly for the development of molecules with significant biological activities.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][2] The reactivity of its acetyl group makes it a versatile precursor for creating more complex chemical structures, such as chalcones, which are intermediates for other biologically active compounds.[3] This guide provides a detailed overview of the structural characteristics of this compound and the analytical methodologies used for its characterization, aimed at researchers and professionals in drug development.
Structural Characteristics
This compound, with the IUPAC name 1-(1H-indol-3-yl)ethanone, consists of an indole ring system substituted with an acetyl group at the C3 position.[4] The presence of the indole nucleus and the carbonyl group are the key determinants of its chemical properties and reactivity. The compound typically appears as an off-white or crystalline powder.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| CAS Number | 703-80-0 | |
| Melting Point | 188-192 °C | |
| Appearance | Crystals / Off-white crystalline powder | |
| InChI Key | VUIMBZIZZFSQEE-UHFFFAOYSA-N | |
| SMILES String | CC(=O)c1c[nH]c2ccccc12 |
Spectroscopic and Chromatographic Analysis
A comprehensive analysis of this compound relies on a suite of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) atoms.
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¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
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¹³C NMR: The carbon NMR spectrum helps in identifying the number and type of carbon atoms.
Table 2: Key Spectroscopic and Chromatographic Data for this compound
| Technique | Key Data / Peaks | Conditions / Solvent |
|---|---|---|
| ¹H NMR | δ: 2.2 (s, 3H), 6.5 (d, β-H), 7.0-7.5 (m, 4H), 7.8 (d, α-H) | CDCl₃ |
| IR Spectroscopy | ν (cm⁻¹): 3402 (N-H), 3121 (-CH str), 1641 (C=O), 1511 (Ar C=C) | KBr Pellet |
| UV-Vis Spectroscopy | λmax (nm): 238, 288, 297 | Ethanol |
| Mass Spectrometry (GC-MS) | m/z (%): 159 (M+, 28), 117 (100), 90 (25), 89 (20) | Electron Ionization (EI) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands corresponding to the N-H bond of the indole ring, aromatic C-H bonds, and the carbonyl (C=O) group.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of crystalline this compound (approx. 1-2 mg) with 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly to a fine powder.
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Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrophotometer.
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Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic peaks for N-H, C=O, and aromatic C-H stretching.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The protonation of this compound in acidic media has been studied using this technique, which measures absorbance at different wavelengths. In ethanol, characteristic absorption maxima are observed that correspond to the electronic structure of the indole ring system.
Experimental Protocol: UV-Visible Spectroscopy
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Solution Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent, such as ethanol. Create a series of dilutions to an appropriate concentration (e.g., 4.0 × 10⁻⁵ mol dm⁻³) to ensure the absorbance falls within the linear range of the instrument.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank.
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Data Acquisition: Scan the sample solution over a wavelength range of approximately 190-400 nm.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding molar absorptivity values.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is fragmented, and the resulting pattern provides a structural fingerprint.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent like methanol or dichloromethane.
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GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up to separate the compound from any impurities.
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MS Detection: The eluent from the GC column is directed into the mass spectrometer. Electron Ionization (EI) is a common method for fragmentation.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M+) and the characteristic fragmentation pattern. For this compound, the molecular ion peak is expected at m/z 159.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method can be used to assess the purity of this compound.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
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Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of acetonitrile or methanol and water, filtered through a 0.22 µm filter. A gradient elution may be used for optimal separation.
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Instrumentation: Use an HPLC system with a C8 or C18 reversed-phase column (e.g., POROSHELL 120 EC-C18, 50 x 4.6 mm, 2.7 µm).
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Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent and filter it to remove any particulate matter.
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Analysis: Inject the sample into the HPLC system. Detection can be performed using a UV detector set at a wavelength where the compound strongly absorbs (e.g., 280 nm) or a fluorescence detector (λex = 280 nm / λem = 350 nm) for higher sensitivity with indolic compounds.
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Quantification: Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Applications in Drug Discovery and Development
This compound is a crucial starting material for synthesizing a variety of pharmacologically active agents. Its derivatives are investigated as inhibitors of hepatitis C protease, HIV-1 integrase, and the NF-κB transcription pathway, which is linked to inflammatory responses. The general workflow for utilizing this compound in a drug discovery context is illustrated below.
Caption: General workflow for drug discovery using this compound as a precursor.
This workflow begins with this compound as the starting reagent, which undergoes chemical synthesis to produce a library of derivative compounds. These candidates are then screened through biological assays to identify "hits" that exhibit the desired activity. Subsequent optimization of these hits leads to the identification of a lead compound for further preclinical development.
References
An In-depth Technical Guide to the Discovery and Natural Sources of 3-Acetylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylindole, a versatile heterocyclic ketone, serves as a crucial starting material for the synthesis of a multitude of bioactive indole alkaloids with significant therapeutic potential. While extensively utilized in synthetic chemistry, its natural origins are less commonly documented. This technical guide provides a comprehensive overview of the discovery and known natural sources of this compound, alongside detailed experimental protocols for its extraction and characterization. Furthermore, this document elucidates the biosynthetic origins of the indole scaffold and explores the biological activities of this compound and its derivatives, offering insights for future drug discovery and development endeavors.
Discovery and Significance
This compound, chemically known as 1-(1H-indol-3-yl)ethanone, is a pivotal precursor in the synthesis of a wide array of biologically active compounds. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The acetyl group at the C3 position provides a reactive handle for further chemical modifications, making it an invaluable building block for creating complex molecular architectures.[1][2] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5]
Natural Sources of this compound
While this compound is a well-established synthetic reagent, its documented isolation from natural sources is limited. The primary confirmed natural source to date is the plant kingdom.
Plant Kingdom
Strychnos cathayensis Merr.
The most definitive report of this compound as a natural product comes from its identification in Strychnos cathayensis, a climbing shrub belonging to the Loganiaceae family. Plants of the Strychnos genus are renowned for producing a rich diversity of monoterpenoid indole alkaloids, some of which possess potent physiological effects. While numerous complex alkaloids have been isolated from this genus, the presence of the simpler this compound suggests its potential role as a biosynthetic intermediate or a metabolic byproduct.
Table 1: Natural Source of this compound
| Kingdom | Family | Genus | Species | Common Name | Reference(s) |
| Plantae | Loganiaceae | Strychnos | cathayensis | N/A |
Note: Quantitative data on the concentration of this compound in Strychnos cathayensis is not available in the reviewed literature.
Other Potential Natural Sources
Marine Sponges and Microorganisms
Marine sponges, particularly those of the genera Hyrtios and Spongosorites, are prolific producers of diverse indole alkaloids. Similarly, bacteria of the genus Streptomyces are well-documented sources of a vast array of bioactive secondary metabolites, including many indole-containing compounds. While these organisms produce a plethora of complex indole derivatives, the direct isolation of this compound has not been explicitly reported in the reviewed literature. However, given the shared biosynthetic pathways of indole alkaloids, it is plausible that this compound may exist as a transient intermediate or in concentrations below the detection limits of previous studies in these organisms.
Biosynthesis of the Indole Ring
The core structure of this compound, the indole ring, is biosynthesized from the aromatic amino acid tryptophan . The general biosynthetic pathway is highly conserved across plants and microorganisms.
The biosynthesis of this compound itself from tryptophan is likely to proceed through a pathway analogous to the production of other indole-3-substituted compounds, such as indole-3-acetic acid. This would involve the modification of the side chain of tryptophan or tryptamine.
Experimental Protocols
The following sections provide generalized experimental protocols for the extraction, isolation, and characterization of this compound from plant material, based on established methods for indole alkaloids.
Extraction and Isolation from Plant Material
This protocol is a general guideline and may require optimization depending on the specific plant matrix.
Protocol:
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Preparation of Plant Material: Air-dry the plant material (e.g., stems, leaves, or roots of Strychnos cathayensis) at room temperature in the dark. Once fully dried, grind the material into a fine powder using a mechanical grinder.
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Extraction: Macerate the powdered plant material in methanol (or ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking. Alternatively, perform a Soxhlet extraction for 8-12 hours.
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Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
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Solvent Partitioning: Suspend the crude extract in a mixture of distilled water and ethyl acetate (1:1, v/v) in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the ethyl acetate layer. Repeat the partitioning of the aqueous layer twice more with fresh ethyl acetate.
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Fractionation: Combine the ethyl acetate fractions and concentrate under reduced pressure. Subject the resulting residue to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
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Analysis of Fractions: Collect fractions of a suitable volume and monitor the separation by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 366 nm) and by staining with a suitable reagent (e.g., ceric sulfate).
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Purification: Combine the fractions containing the compound of interest (identified by comparison with a this compound standard if available). Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
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Crystallization: Concentrate the purified fraction and recrystallize the residue from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals of this compound.
Characterization of this compound
The identity and purity of the isolated compound should be confirmed using spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Method | Key Data | Reference(s) |
| ¹H NMR | (300 MHz, CDCl₃) | δ 8.35 (br s, 1H, NH), 8.25 (d, 1H, H-2), 7.79 (d, 1H, H-4), 7.40-7.30 (m, 2H, H-5, H-6), 7.20 (t, 1H, H-7), 2.50 (s, 3H, COCH₃) | |
| ¹³C NMR | (75 MHz, CDCl₃) | δ 192.8 (C=O), 137.0 (C-7a), 135.8 (C-2), 126.1 (C-3a), 123.0 (C-6), 122.5 (C-5), 121.1 (C-4), 116.9 (C-3), 111.4 (C-7), 27.6 (CH₃) | |
| MS (EI) | 70 eV | m/z (%): 159 (M⁺, 60), 144 (100), 116 (15), 89 (20) | |
| IR (KBr) | cm⁻¹ | 3250 (N-H), 1640 (C=O), 1580, 1530, 1420 |
Biological Activities and Potential Signaling Pathways
While this compound itself is primarily recognized as a synthetic precursor, its derivatives have been shown to possess a range of biological activities, suggesting potential interactions with various cellular signaling pathways.
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Anti-inflammatory Activity: Certain this compound derivatives have demonstrated anti-inflammatory properties. This activity could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or by modulating inflammatory signaling cascades like the NF-κB pathway.
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Antimicrobial Activity: The antimicrobial effects of some this compound derivatives suggest interference with essential microbial processes. Potential mechanisms could include the disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways.
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Anticancer Activity: The anticancer potential of this compound derivatives points towards interactions with pathways crucial for cancer cell proliferation and survival. These may include the inhibition of protein kinases involved in cell cycle regulation, induction of apoptosis through caspase activation, or modulation of signaling pathways that control cell growth and differentiation.
Further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by this compound and its naturally occurring and synthetic derivatives.
Conclusion
This compound, a compound of significant interest in synthetic and medicinal chemistry, has confirmed natural origins in the plant Strychnos cathayensis. While its presence in other natural sources like marine sponges and microorganisms remains to be definitively established, the biosynthetic machinery for indole alkaloid production in these organisms suggests it as a plausible, albeit potentially transient, metabolite. The experimental protocols outlined in this guide provide a framework for the targeted isolation and identification of this compound from natural matrices. Elucidating the full extent of its natural distribution and understanding its biological roles and the signaling pathways it may modulate are promising avenues for future research in drug discovery and development.
References
3-Acetylindole: A Technical Guide on its Role as a Biosynthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylindole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. While its role as a precursor in chemical synthesis is well-documented, its natural occurrence and biosynthetic origins are less understood. This technical guide provides a comprehensive overview of this compound, focusing on its established role as a synthetic precursor and exploring its putative position within biological pathways. We delve into the known metabolic pathways of tryptophan, the likely ultimate precursor to this compound, and propose a potential biosynthetic route. This guide also includes detailed experimental protocols for the analysis of indole derivatives and summarizes key quantitative data from the literature. Visualizations of relevant pathways and workflows are provided to facilitate understanding.
Introduction
Indole and its derivatives are ubiquitous in nature and form the core scaffold of numerous bioactive compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. This compound, characterized by an acetyl group at the C3 position of the indole ring, is a key intermediate in the laboratory synthesis of many complex indole alkaloids[2][3][4]. Its strategic importance lies in the reactivity of the acetyl group, which allows for further chemical modifications to build more complex molecular architectures[1].
Despite its prevalence in synthetic chemistry, the direct biosynthesis of this compound in organisms has not been definitively established in the scientific literature. However, the structural relationship between this compound and metabolites of the essential amino acid tryptophan strongly suggests a biosynthetic origin rooted in tryptophan metabolism. This guide will first explore the well-established use of this compound as a synthetic precursor and then delve into the evidence-based, putative biosynthetic pathway from tryptophan.
This compound as a Precursor in Chemical Synthesis
This compound is a commercially available starting material for the synthesis of a variety of bioactive compounds. The acetyl group at the C3 position provides a reactive handle for various chemical transformations, making it a valuable building block for medicinal chemists.
Synthesis of Bioactive Alkaloids
Numerous studies have demonstrated the utility of this compound as a precursor for the total synthesis of natural products and their analogs. Notable examples include:
-
(5-Indole)oxazole alkaloids: These compounds, often isolated from marine organisms, exhibit a range of biological activities. This compound serves as a key starting material for the construction of the oxazole ring system fused to the indole core.
-
β-Carboline alkaloids: This class of compounds has a broad spectrum of pharmacological effects, including anti-cancer and anti-viral activities. Synthetic routes to β-carbolines often involve the condensation of this compound with an appropriate amine-containing reagent.
-
Bis-indole alkaloids: These molecules, characterized by the presence of two indole moieties, are also accessible through synthetic strategies starting from this compound.
Putative Biosynthesis of this compound
While a dedicated enzyme for the synthesis of this compound has not been identified, its structure strongly suggests a biosynthetic relationship with tryptophan metabolism. The most plausible route involves the conversion of tryptophan to key intermediates that can then be acetylated.
Tryptophan Metabolism Overview
Tryptophan is an essential amino acid that serves as a precursor for a multitude of bioactive compounds in various organisms, including the neurotransmitter serotonin and the vitamin niacin. In microorganisms, tryptophan is catabolized through several pathways, with the indole-3-pyruvate (IPA) pathway being a major route for the production of the plant hormone indole-3-acetic acid (IAA).
Proposed Biosynthetic Pathway to this compound
Based on the known intermediates of the IPA pathway, we propose a putative biosynthetic pathway for this compound. This pathway involves the conversion of tryptophan to indole-3-acetaldehyde, a key branch point intermediate.
Step 1: Transamination of Tryptophan
The biosynthesis is initiated by the transamination of L-tryptophan to indole-3-pyruvate, a reaction catalyzed by a tryptophan aminotransferase.
Step 2: Decarboxylation of Indole-3-pyruvate
Indole-3-pyruvate is then decarboxylated by an indole-3-pyruvate decarboxylase (EC 4.1.1.74) to yield indole-3-acetaldehyde.
Step 3: Putative Acetylation of Indole-3-acetaldehyde
This is the hypothetical step leading to this compound. We propose that an uncharacterized acetyltransferase could utilize acetyl-CoA to acetylate indole-3-acetaldehyde at the aldehyde carbon, followed by a rearrangement and oxidation to form this compound. Alternatively, a different class of enzyme might directly convert indole-3-acetaldehyde to this compound. The existence of acetyl-CoA dependent acetylation in various metabolic pathways lends credence to this hypothesis.
Quantitative Data
Currently, there is a lack of quantitative data specifically on the biosynthesis of this compound. The following table summarizes relevant data for enzymes involved in the upstream pathway leading to the precursor indole-3-acetaldehyde.
| Enzyme | Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |
| Indole-3-pyruvate Decarboxylase | Enterobacter cloacae | Indole-3-pyruvate | - | - | |
| Acetyl-CoA C-acetyltransferase | Fritillaria unibracteata | Acetyl-CoA | 3.035 ± 0.215 | 0.128 ± 0.0058 |
Note: Data for indole-3-pyruvate decarboxylase from Enterobacter cloacae is qualitative in the provided reference. Quantitative kinetic data for acetyl-CoA C-acetyltransferase is provided for context on a related enzyme class.
Experimental Protocols
The study of this compound biosynthesis requires robust analytical methods for the detection and quantification of indole derivatives. Below are detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: HPLC Analysis of Tryptophan and its Metabolites
This protocol is adapted for the analysis of tryptophan and its derivatives in biological samples.
5.1.1. Sample Preparation (from bacterial culture)
-
Centrifuge 1 mL of bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
For analysis of intracellular metabolites, wash the cell pellet with an equal volume of cold phosphate-buffered saline (PBS) and centrifuge again.
-
Resuspend the cell pellet in 500 µL of a suitable lysis buffer and lyse the cells using sonication or enzymatic methods.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis.
5.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 280 nm or a fluorescence detector (excitation: 280 nm, emission: 350 nm).
Protocol 2: GC-MS Analysis of Indole Metabolites
This protocol is suitable for the sensitive detection and identification of volatile and semi-volatile indole derivatives.
5.2.1. Sample Derivatization
-
To 100 µL of the prepared sample extract, add an internal standard (e.g., deuterated indole).
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
5.2.2. GC-MS Conditions
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Signaling Pathways and Biological Roles
The direct role of this compound in signaling pathways is not well established. However, many indole derivatives, produced from tryptophan by the gut microbiota, are known to act as signaling molecules that can influence host physiology. These molecules can interact with receptors such as the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), modulating immune responses and gut barrier function. Given its structural similarity to other bioactive indoles, it is plausible that this compound could have currently uncharacterized signaling roles. Further research is needed to investigate this possibility.
Conclusion and Future Perspectives
This compound is a compound of significant interest due to its role as a versatile precursor in the synthesis of a wide range of bioactive molecules. While its application in chemical synthesis is well-established, its natural biosynthetic pathway remains to be elucidated. The proposed pathway, originating from the key tryptophan metabolite indole-3-acetaldehyde, provides a logical framework for future research. The experimental protocols detailed in this guide offer robust methods for investigating the presence and biosynthesis of this compound in biological systems.
Future research should focus on:
-
Screening microorganisms and plants for the natural production of this compound.
-
Identifying and characterizing the putative acetyltransferase responsible for its synthesis.
-
Investigating the potential signaling roles of this compound and its downstream metabolites in biological systems.
A deeper understanding of the biosynthesis and biological function of this compound will not only fill a gap in our knowledge of indole metabolism but may also open new avenues for the biotechnological production of this valuable precursor and the discovery of novel therapeutic agents.
References
- 1. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. | Semantic Scholar [semanticscholar.org]
The Multifaceted Biological Activities of 3-Acetylindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological properties. Among these, 3-acetylindole derivatives have emerged as a particularly promising class of compounds with significant potential for the development of novel therapeutics. This technical guide provides an in-depth overview of the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Detailed experimental protocols for the evaluation of these activities are provided, and key signaling pathways are visualized. Quantitative data from various studies are summarized in structured tables to facilitate comparison and analysis. This guide is intended to serve as a comprehensive resource for researchers and scientists engaged in the discovery and development of new drugs based on the this compound core.
Introduction
Indole alkaloids, a large class of natural products, are known for their diverse and potent biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2] The 3-substituted indole motif is a common feature in many of these bioactive molecules.[1][2] this compound, as a key starting material, provides a versatile platform for the synthesis of a wide range of derivatives with significant therapeutic potential.[1] These derivatives have been reported to be effective in the treatment of various conditions, including gastrointestinal and central nervous system disorders, as well as acting as HIV-1 integrase inhibitors. This guide will delve into the core biological activities of this compound derivatives, presenting key data, experimental methodologies, and mechanistic insights.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell survival and proliferation.
Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism by which certain this compound derivatives exert their anticancer effects is by interfering with microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Arylthioindole derivatives, for instance, are known to bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.
Mechanism of Action: Modulation of PI3K/Akt/mTOR/NF-κB Signaling
Indole compounds, including derivatives of this compound, have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival, growth, and proliferation. Inhibition of this pathway can lead to decreased cancer cell viability and induction of apoptosis. Furthermore, these compounds can inhibit the downstream transcription factor NF-κB, which plays a key role in inflammation, invasion, and angiogenesis. The inhibition of NF-κB activation is a crucial aspect of the anti-inflammatory and anticancer properties of these derivatives.
Quantitative Anticancer Data
The anticancer activity of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID/Description | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-ethyl-3-acetylindole chalcones | MDA-MB-231 | Triple-Negative Breast Cancer | 13 - 19 | |
| N-ethyl-3-acetylindole chalcones | MCF-7 | ER-Positive Breast Cancer | 13 - 19 | |
| Indole-vinyl sulfone derivative 9 | Various | - | Potent | |
| Indole-based oxalamide | HCT116 | Colon Cancer | 11.99 ± 1.62 | |
| Indole-based oxalamide | PC-3 | Prostate Cancer | 14.43 ± 2.1 | |
| Indole-aryl amide 2 | MCF7 | Breast Cancer | 0.81 | |
| Indole-aryl amide 2 | PC3 | Prostate Cancer | 2.13 | |
| Indole-aryl amide 4 | HT29 | Colon Cancer | 0.96 | |
| Indole-aryl amide 4 | HeLa | Cervical Cancer | 1.87 | |
| Indole-aryl amide 4 | MCF7 | Breast Cancer | 0.84 | |
| Indole-aryl amide 5 | HT29 | Colon Cancer | 2.61 | |
| Indole-aryl amide 5 | PC3 | Prostate Cancer | 0.39 | |
| Indole-aryl amide 5 | Jurkat J6 | Leukemia | 0.37 | |
| 3-Arylthio-1H-indole (R = 6-thiophen-3-yl) | MCF-7 | Breast Cancer | 0.0045 | |
| 3-Arylthio-1H-indole (R = 7-thiophen-2-yl) | MCF-7 | Breast Cancer | 0.029 | |
| 3-Substituted indole (R1=H, R2=OMe, R3=3-Br) | MCF-7 | Breast Cancer | 0.46 | |
| 3-Substituted indole (R1=H, R2=OMe, R3=3-Br) | A549 | Lung Cancer | 0.21 | |
| 3-Substituted indole (R1=H, R2=OMe, R3=3-Br) | HeLa | Cervical Cancer | 0.32 |
Antimicrobial Activity
Several this compound derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivative 3d | MRSA | - | |
| Indole-thiadiazole derivative 2c | B. subtilis | 3.125 | |
| Indole-triazole derivative 3c | B. subtilis | 3.125 | |
| Indole derivatives 1b, 2b-d, 3b-d | C. albicans | 3.125 | |
| Indole derivatives 1a, 1b, 1d, 2a-d, 3a-d, 3h, 4a, 4d-g | C. krusei | 3.125 | |
| 4-(Indol-3-yl)thiazole-2-amine 5x | S. Typhimurium | 60 | |
| 4-(Indol-3-yl)thiazole-2-amine 5m | S. aureus | 120 | |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole 3ao, 3aq | S. aureus | < 1 | |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole 3aa, 3ad | S. aureus | 3.9 - 7.8 | |
| 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole 3ag | M. smegmatis | 7.8 | |
| 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole 3ag | C. albicans | 3.9 | |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole 3aq | C. albicans | 3.9 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have been investigated, with some compounds showing promising activity in in-vitro and in-vivo models.
Antioxidant Activity
This compound derivatives have also been evaluated for their antioxidant potential, which is the ability to neutralize harmful free radicals. The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Quantitative Antioxidant Data
The antioxidant capacity can be expressed as the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound Description | DPPH Scavenging Activity | IC50 (µM) | Reference |
| Hydroxy substituted ethenyl indole | Good | ~24 | |
| Other ethenyl indoles | Moderate | 30 - 63 | |
| Vitamin E (standard) | - | ~26 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Chalcone Derivatives
Procedure:
-
Dissolve this compound (0.01 mole) in methanol (50 ml).
-
Add the desired aromatic aldehyde (0.01 mole) to the solution.
-
Add 2% sodium hydroxide solution and stir the reaction mixture for 9-10 hours at room temperature.
-
After the reaction is complete, evaporate the solvent.
-
Pour the resulting mixture into ice water to precipitate the product.
-
Filter the solid, wash it with water, and recrystallize from methanol to obtain the pure this compound derivative.
In Vitro Anticancer Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the derivative for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Antimicrobial Susceptibility Testing
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension.
-
Serial Dilution: Perform two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
In Vivo Anti-inflammatory Assay
This is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Dosing: Administer the test compounds to rats.
-
Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents warrants further investigation and development. The mechanistic insights, particularly the inhibition of tubulin polymerization and the modulation of the PI3K/Akt/mTOR/NF-κB signaling pathway, provide a solid foundation for the rational design of more potent and selective therapeutic agents. The experimental protocols and compiled quantitative data presented in this guide are intended to facilitate and accelerate research in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and optimization of the lead compounds will be crucial in translating the therapeutic potential of this compound derivatives into clinical applications.
References
Spectroscopic Profile of 3-Acetylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-acetylindole, a key building block in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~8.40 | br s | 1H | - | N-H |
| ~8.35 | m | 1H | - | H-4 |
| ~7.50 | d | 1H | ~3.0 | H-2 |
| ~7.40 | m | 1H | - | H-7 |
| ~7.25 | m | 2H | - | H-5, H-6 |
| 2.50 | s | 3H | - | -COCH₃ |
Solvent: Chloroform-d (CDCl₃)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 192.5 | C=O |
| 136.5 | C-7a |
| 135.0 | C-2 |
| 126.0 | C-3a |
| 123.0 | C-6 |
| 122.5 | C-4 |
| 121.0 | C-5 |
| 117.0 | C-3 |
| 111.5 | C-7 |
| 27.5 | -CH₃ |
Solvent: Chloroform-d (CDCl₃)
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Strong, Broad | N-H Stretch |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1660 | Strong | C=O Stretch (Ketone) |
| ~1580, 1460 | Medium | C=C Stretch (Aromatic) |
| ~1370 | Medium | C-H Bend (-COCH₃) |
| ~750 | Strong | C-H Bend (ortho-disubstituted) |
Sample Preparation: KBr Pellet
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 159 | ~40 | [M]⁺ (Molecular Ion) |
| 144 | 100 | [M-CH₃]⁺ |
| 116 | ~30 | [M-CH₃-CO]⁺ |
| 89 | ~20 | [M-CH₃-CO-HCN]⁺ |
| 43 | ~15 | [CH₃CO]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition:
-
For ¹H NMR, the spectrum is acquired with a pulse angle of 45°, a spectral width of 10-12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is obtained with a pulse angle of 30°, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans are usually accumulated to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are commonly obtained using the potassium bromide (KBr) pellet technique.
-
Sample Preparation: Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press at a pressure of 7-10 tons.
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is taken to obtain a high-quality spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectra are generally acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate) is injected into the gas chromatograph. The GC is equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 column). The oven temperature is programmed to ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 250 °C) to ensure the separation of the analyte from any impurities.
-
Ionization and Mass Analysis: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection and Data Processing: The detector records the abundance of each ion, and the data is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizing Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
The Versatile Scaffold: A Technical Guide to the Biological Mechanisms of 3-Acetylindole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylindole, a substituted indole, serves as a crucial starting reagent in the synthesis of a diverse array of biologically active molecules. While direct evidence for its intrinsic mechanism of action in biological systems is limited, its derivatives have demonstrated significant therapeutic potential across various domains, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the mechanisms of action primarily attributed to the derivatives of this compound, focusing on their roles as inhibitors of key cellular processes such as NF-κB signaling and tubulin polymerization. The document will also present detailed experimental protocols and quantitative data to facilitate further research and drug development endeavors.
Core Mechanisms of Action of this compound Derivatives
The primary biological activities associated with this compound originate from its synthetic derivatives, most notably chalcones. These derivatives have been shown to interact with specific molecular targets, leading to the modulation of critical signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that regulates a wide range of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The constitutive activation of NF-κB is implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory disorders. Chalcone derivatives of this compound have been identified as potent inhibitors of this pathway.
The inhibitory mechanism of these derivatives typically involves the suppression of IκBα (inhibitor of NF-κB alpha) degradation. By preventing the degradation of IκBα, the NF-κB dimer is sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent activation of target gene expression.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Certain derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. These compounds often bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.
Quantitative Data on this compound Derivatives
While quantitative data for this compound itself is scarce, numerous studies have reported the inhibitory concentrations (IC50) of its derivatives against various biological targets.
| Derivative Class | Target | Compound/Derivative | IC50 Value | Cell Line/Assay |
| Chalcones | NF-κB | (E)-1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | 5.2 µM | NF-κB Luciferase Reporter Assay |
| Tubulin Polymerization | 2-Anilinopyridyl-linked oxindole conjugate | 2.04 µM | In vitro Tubulin Polymerization Assay[1] | |
| Cancer Cell Proliferation | Arylthioindole (ATI) derivative | 13 nM | MCF-7 (Breast Cancer) | |
| Cancer Cell Proliferation | 2-phenylindole derivative | 19 nM | NIH3T3 Shh-Light II (Hedgehog signaling) |
Experimental Protocols
Synthesis of this compound Chalcone Derivatives
This protocol describes a general method for the synthesis of chalcones from this compound.
Materials:
-
This compound
-
Aromatic aldehyde
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the desired aromatic aldehyde (1 equivalent) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of aqueous NaOH or KOH solution to the cooled mixture while stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway in response to treatment with this compound derivatives.[2][3][4][5]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) and serum
-
96-well cell culture plates
-
TNF-α (or other NF-κB activator)
-
This compound derivative to be tested
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Treat the transfected cells with various concentrations of the this compound derivative for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for an appropriate duration (e.g., 6-8 hours).
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
In Vitro Tubulin Polymerization Assay (Turbidity Assay)
This assay measures the effect of this compound derivatives on the polymerization of purified tubulin by monitoring the change in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compound (this compound derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340-350 nm
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare a tubulin solution in General Tubulin Buffer containing GTP and glycerol on ice.
-
Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include appropriate controls (vehicle control, positive control inhibitor like nocodazole, and positive control stabilizer like paclitaxel).
-
Initiation of Polymerization: Add the cold tubulin solution to the wells containing the test compounds.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes) to monitor the rate and extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance as a function of time. Determine the effect of the compound on the lag phase, polymerization rate (slope of the linear phase), and the maximum polymer mass (plateau of the curve). Calculate the IC50 value for inhibition of tubulin polymerization.
Conclusion
This compound stands as a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. While the direct mechanism of action of the parent molecule remains to be fully elucidated, its derivatives have been extensively shown to modulate key cellular pathways, including NF-κB signaling and tubulin dynamics. The information presented in this guide, including the detailed mechanisms, quantitative data, and experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical entity and its analogues. Future investigations into the direct biological targets of this compound itself may unveil novel mechanisms and therapeutic opportunities.
References
The Therapeutic Potential of 3-Acetylindole Scaffolds: A Technical Guide for Drug Discovery Professionals
The 3-acetylindole core, a privileged heterocyclic structure, has emerged as a versatile scaffold in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities.[1][2][3][4][5] This technical guide provides an in-depth overview of the burgeoning therapeutic applications of this compound derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective potential. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Anticancer Applications
This compound derivatives have demonstrated significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and metastasis. The primary mechanisms of action involve the disruption of microtubule dynamics, inhibition of crucial signaling kinases like AKT, and modulation of transcription factors such as NF-κB.
A significant class of this compound derivatives functions by inhibiting tubulin polymerization, a critical process for mitotic spindle formation during cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Arylthioindoles (ATIs) and indole-chalcones are two prominent examples of this compound-based tubulin inhibitors.
Quantitative Data: Tubulin Inhibitors
| Compound Class | Derivative Example | Target Cell Line | Activity Metric | Value | Reference |
| Arylthioindole (ATI) | 3-(3,4,5-trimethoxyphenyl)thio-indole | Tubulin Polymerization | IC50 | 2.6 µM | |
| MCF-7 (Breast Cancer) | IC50 | 34 nM | |||
| Arylthioindole (ATI) | Compound 24 | Tubulin Polymerization | IC50 | 2.0 µM | |
| Indole-Chalcone | Compound 12 | Tubulin Polymerization | IC50 | Not Specified | |
| Various Cancer Cells | IC50 | 0.22 - 1.80 µM | |||
| Quinoline-Indole | Compound 13 | Tubulin Polymerization | IC50 | 2.09 µM | |
| Various Cancer Cells | IC50 | 2 - 11 nM | |||
| Indole-Chalcone | N-ethyl-3-acetylindole derivative | MDA-MB-231 (Breast Cancer) | IC50 | 13 - 19 µM |
Signaling Pathway: Tubulin Inhibition
Caption: Inhibition of microtubule polymerization by this compound derivatives.
The serine/threonine kinase AKT is a central node in cell signaling that promotes cell proliferation and survival. Its over-activation is a common feature in many cancers. Specific this compound derivatives, such as (3-chloroacetyl)-indole (3CAI), have been identified as potent and specific allosteric inhibitors of AKT. By inhibiting AKT, these compounds suppress downstream targets like mTOR and GSK3β, leading to growth inhibition and apoptosis in cancer cells.
Signaling Pathway: AKT Inhibition
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Acetylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylindole is a pivotal intermediate in the synthesis of a multitude of bioactive compounds and pharmaceuticals.[1][2] Its indole core is a common motif in various natural products and drug candidates, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][4] The acetyl group at the 3-position serves as a versatile handle for further chemical modifications, making this compound a valuable starting material in medicinal chemistry and drug discovery programs. This document provides detailed protocols and comparative data for the synthesis of this compound from indole and acetic anhydride, a common and efficient method for its preparation.
Data Presentation: Comparison of Synthetic Methodologies
The synthesis of this compound from indole and acetic anhydride can be achieved through various methods, primarily involving Friedel-Crafts acylation. The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the reaction. Below is a summary of different catalytic systems and their reported efficiencies.
| Catalyst/Method | Acylating Agent | Reaction Conditions | Yield (%) | Reference |
| Indium trichloride (InCl₃) | Acetic anhydride | Room temperature, 25 min | 65 | |
| Yttrium triflate (Y(OTf)₃) / [BMI]BF₄ | Acetic anhydride | 80°C, 10 min (Microwave) | 92 | |
| Tungstophosphoric acid modified Hβ zeolite | Acetic anhydride | Microwave irradiation | High | |
| Two-step: Diacetylation followed by selective N-deacetylation | Acetic anhydride / Glacial acetic acid, then KOH/EtOH | Reflux, then gentle heating | 75 (overall) | |
| Formic acid | Acetic anhydride | Not specified | 77 (from intermediate) | |
| Copper triflate (Cu(OTf)₂) | Acetic anhydride | Microwave irradiation | Efficient |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound via a two-step diacetylation and selective N-deacetylation method, which is advantageous due to the use of inexpensive reagents.
Materials:
-
Indole
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Standard laboratory glassware
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
Step 1: Synthesis of 1,3-Diacetylindole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine indole, acetic anhydride, and glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator. The resulting residue is 1,3-diacetylindole.
Step 2: Selective N-deacetylation to this compound
-
Dissolve the crude 1,3-diacetylindole from Step 1 in ethanol.
-
Prepare a 10% aqueous solution of potassium hydroxide (KOH).
-
Add the KOH solution to the ethanolic solution of 1,3-diacetylindole.
-
Gently heat the mixture with stirring until all the solid dissolves, which typically takes 20-30 minutes.
-
After complete dissolution, cool the reaction mixture in an ice bath.
-
Pour the cooled solution into a beaker containing cold water to precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water, followed by a wash with aqueous ethanol.
-
The crude this compound can be further purified by recrystallization from ethanol to yield a slightly yellow solid.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from indole and acetic anhydride via the diacetylation-deacetylation protocol.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial building block for the synthesis of various pharmacologically active molecules. Its derivatives have been investigated for a wide array of therapeutic applications:
-
Antimicrobial and Antioxidant Agents: Derivatives of this compound have shown promising antimicrobial and antioxidant activities.
-
Anti-inflammatory Activity: Certain this compound derivatives have demonstrated significant anti-inflammatory properties.
-
Treatment of CNS and Cardiovascular Disorders: The indole nucleus is a key feature in drugs targeting the central nervous system and cardiovascular diseases.
-
HIV-1 Integrase Inhibitors: Some compounds derived from this compound have been identified as inhibitors of HIV-1 integrase.
-
Synthesis of Bioactive Alkaloids: this compound is a key starting material for the synthesis of complex and bioactive indole alkaloids such as (5-indole)oxazole alkaloids, β-carboline alkaloids, and bis-indole alkaloids.
The versatility of the 3-acetyl group allows for a wide range of chemical transformations, enabling the generation of diverse libraries of indole-based compounds for drug discovery and development.
References
Application Notes and Protocols: Synthesis of 3-Acetylindole via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Acetylindole is a crucial heterocyclic building block in medicinal chemistry, serving as a precursor for a wide array of pharmacologically active compounds, including anti-HIV agents and treatments for cardiovascular and central nervous system disorders[1]. The Friedel-Crafts acylation of indole is the most direct and widely employed method for its synthesis, involving the introduction of an acetyl group at the electron-rich C3 position of the indole nucleus[2][3]. While traditional methods often rely on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), contemporary approaches have focused on developing milder, more efficient, and regioselective catalytic systems to overcome issues like low yields, competing N-acylation, and substrate degradation[2][4]. This document provides a comparative overview of various catalytic systems, detailed experimental protocols, and the underlying reaction mechanism.
General Reaction Mechanism
The Friedel-Crafts acylation of indole proceeds through an electrophilic aromatic substitution pathway. The reaction is initiated by the activation of an acylating agent (e.g., acetyl chloride or acetic anhydride) by a Lewis acid or other catalyst to form a highly electrophilic acylium ion. The nucleophilic C3 position of the indole ring then attacks this electrophile, forming a resonance-stabilized intermediate known as a sigma complex. Finally, deprotonation of this intermediate restores the aromaticity of the indole ring, yielding the this compound product and regenerating the catalyst.
Caption: General mechanism of the Friedel-Crafts acylation of indole.
Comparative Data of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the Friedel-Crafts acylation of indole. The following table summarizes quantitative data from various reported methods for synthesizing this compound.
| Catalyst | Acylating Agent | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| AlCl₃ | Acetyl Chloride | Dichloromethane (DCM) | 10-15 °C | 30-60 min | 85 | |
| SnCl₄ | Acetyl Chloride | Dichloromethane (DCM) | Room Temp. | - | 95 | |
| ZrCl₄ | Acetyl Chloride | Dichloromethane (DCM) | - | - | 69 | |
| InCl₃ | Acetyl Chloride | - | Room Temp. | 25 min | 65 | |
| Et₂AlCl | Acetyl Chloride | Dichloromethane (DCM) | 0 °C to Room Temp. | - | 86 | |
| Y(OTf)₃ | Acetic Anhydride | [BMI]BF₄ (Ionic Liquid) | 80-120 °C (Microwave) | 5 min | 92 | |
| ZnO | Acyl Chlorides | Ionic Liquid | 0-40 °C | - | Good-High | |
| BF₃·OEt₂ | Acetic Anhydride | - | - | - | High | |
| 1-(phenylsulfonyl)indole | Acetic Anhydride | - | - | - | 79-96* |
Note: This yield corresponds to the final this compound product after a two-step process of acylation followed by base hydrolysis for deprotection.
Experimental Protocols
Below are detailed protocols for three distinct methods for the synthesis of this compound, ranging from a classic Lewis acid-catalyzed reaction to a modern microwave-assisted approach.
Protocol 1: Acylation using Diethylaluminum Chloride (Et₂AlCl)
This method provides high yields of this compound without the need for N-H protection and proceeds under mild conditions.
Materials:
-
Indole
-
Diethylaluminum chloride (Et₂AlCl) solution (1.0 M in hexanes)
-
Acetyl chloride (AcCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve indole (1.0 mmol, 117 mg) in anhydrous dichloromethane (5 mL) in a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylaluminum chloride in hexanes (1.0 M, 1.2 mL, 1.2 mmol) to the stirred indole solution. Maintain the temperature at 0 °C.
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Add acetyl chloride (1.1 mmol, 78 µL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl (5 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash sequentially with water (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound.
Protocol 2: Microwave-Assisted Acylation using Yttrium Triflate (Y(OTf)₃)
This protocol represents a green and rapid method utilizing a recyclable catalyst in an ionic liquid under microwave irradiation.
Materials:
-
Indole
-
Acetic anhydride (Ac₂O)
-
Yttrium (III) trifluoromethanesulfonate (Y(OTf)₃)
-
1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄)
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave process vial, combine indole (1.0 mmol, 117 mg), acetic anhydride (1.0 mmol, 94 µL), Y(OTf)₃ (0.01 mmol, 5.4 mg), and [BMI]BF₄ (1 mL).
-
Seal the vial and place it in a monomode microwave reactor.
-
Irradiate the mixture at 120 °C for 5 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product from the ionic liquid by adding ethyl acetate (3 x 10 mL). The ionic liquid/catalyst phase can often be separated and reused.
-
Combine the organic extracts and wash with water to remove any remaining ionic liquid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Acylation of N-Phenylsulfonyl Indole
This two-step method involves protection of the indole nitrogen, followed by a high-yielding Friedel-Crafts acylation and subsequent deprotection.
Materials:
-
1-(Phenylsulfonyl)indole
-
Acetic anhydride (Ac₂O)
-
Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Water
Procedure: Step A: Acylation
-
To a stirred solution of 1-(phenylsulfonyl)indole (1.0 mmol) in anhydrous CH₂Cl₂ at 0 °C, add aluminum chloride (1.2 mmol).
-
Add acetic anhydride (1.1 mmol) dropwise and stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with CH₂Cl₂.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-acetyl-1-(phenylsulfonyl)indole, which can be purified by chromatography or used directly in the next step. Yields are typically 81-99%.
Step B: Deprotection
-
Dissolve the 3-acetyl-1-(phenylsulfonyl)indole from Step A in methanol.
-
Add an aqueous solution of potassium carbonate (K₂CO₃).
-
Reflux the mixture under a nitrogen atmosphere for 2 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to obtain this compound. Yields for this step are typically 79-96%.
Experimental Workflow
The general workflow for the synthesis, work-up, and purification of this compound via Friedel-Crafts acylation is outlined below.
References
Application Notes and Protocols for the Synthesis of 3-Acetylindole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Acetylindole and its derivatives are a pivotal class of heterocyclic compounds widely recognized for their presence in various natural products and their significant pharmacological activities. These compounds serve as crucial intermediates in the synthesis of a broad spectrum of bioactive molecules, including anti-inflammatory, anti-cancer, anti-viral, and antimicrobial agents.[1][2] The development of efficient and regioselective methods for the synthesis of 3-acetylindoles is, therefore, a subject of considerable interest in medicinal chemistry and organic synthesis. This document provides detailed protocols for several common and effective methods for the synthesis of this compound derivatives, a comparative summary of their yields, and visual workflows to guide researchers in their synthetic endeavors.
Key Synthetic Protocols
Several methods have been established for the synthesis of 3-acetylindoles, with the most prominent being the Friedel-Crafts acylation and a two-step diacetylation-hydrolysis sequence.
Protocol 1: Friedel-Crafts Acylation of Indole
The Friedel-Crafts acylation is a direct and widely used method for the C-3 acetylation of indoles.[3][4] This reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[5] To circumvent issues like N-acylation and polymerization, methods using N-protected indoles or specific catalysts for regioselective acylation of unprotected indoles have been developed.
Method 1A: Acylation of N-H Indole using Diethylaluminum Chloride
This method provides a high yield for the 3-acylation of unprotected indoles under mild conditions.
Experimental Protocol:
-
To a solution of indole (1.0 mmol) in dichloromethane (CH2Cl2, 5 mL) at 0 °C, add a solution of diethylaluminum chloride (Et2AlCl) in toluene (1.0 M, 1.1 mL, 1.1 mmol) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add acetyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 1B: Green Synthesis using Yttrium Triflate and Microwave Irradiation
This protocol offers a rapid and environmentally friendly approach to 3-acylation.
Experimental Protocol:
-
In a microwave reactor vial, combine indole (1 mmol), acetic anhydride (1.2 mmol), and yttrium triflate (Y(OTf)3, 1 mol%).
-
Add 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF4, 1 mL) as the solvent.
-
Seal the vial and subject the mixture to microwave irradiation at 120 °C for 5 minutes.
-
After cooling, extract the product with diethyl ether.
-
Wash the ether layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent.
-
Purify the residue by column chromatography to yield the this compound derivative.
Protocol 2: Two-Step Synthesis via 1,3-Diacetylindole
This method involves the diacetylation of indole followed by selective hydrolysis of the N-acetyl group, which is a reliable route to obtain this compound.
Step 1: Synthesis of 1,3-Diacetylindole
Experimental Protocol:
-
In a round-bottom flask, place indole (1 g) and acetic anhydride (10 mL).
-
Slowly add 85% phosphoric acid (approximately 25 drops) dropwise.
-
Attach a reflux condenser with a drying tube and heat the flask on a steam bath for 20 minutes.
-
Cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralize the excess acetic anhydride and phosphoric acid by the slow addition of sodium bicarbonate (10 g).
-
Allow the mixture to stand in an ice bath for 10 minutes to facilitate product precipitation.
-
Filter the precipitate under vacuum and recrystallize from ethanol to obtain 1,3-diacetylindole.
Step 2: Selective Hydrolysis to this compound
Experimental Protocol:
-
Suspend 1,3-diacetylindole (1 g) in ethanol (5 mL).
-
Add 2 N sodium hydroxide solution (10 mL).
-
Stir and gently warm the mixture until the solid dissolves.
-
Precipitate the product by diluting the reaction mixture with water.
-
Collect the solid by filtration and recrystallize from ethanol to obtain pure this compound.
Protocol 3: Synthesis of this compound Chalcone Derivatives
Substituted this compound derivatives can be synthesized via a Claisen-Schmidt condensation of this compound with various aromatic aldehydes.
Experimental Protocol:
-
Dissolve this compound (0.01 mol) in methanol (50 mL).
-
Add the desired aromatic aldehyde (0.01 mol) to the solution.
-
Add 2% sodium hydroxide solution to the mixture.
-
Stir the reaction mixture at room temperature for 9-10 hours.
-
Evaporate the solvent and pour the residue into ice water.
-
Filter the resulting solid, wash with water, and recrystallize from methanol to obtain the this compound chalcone derivative.
Data Presentation
The following table summarizes the reported yields for different synthetic methods for this compound.
| Method | Acylating Agent | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Friedel-Crafts Acylation | Acetyl Chloride | Diethylaluminum Chloride | Dichloromethane | 1.5 hours | 86 | |
| Friedel-Crafts Acylation | Acetic Anhydride | Yttrium Triflate (MW) | [BMI]BF4 | 5 minutes | 92 | |
| Friedel-Crafts Acylation | Acetyl Chloride | Indium Trichloride | - | 25 minutes | 65 | |
| Two-Step: Diacetylation | Acetic Anhydride | Phosphoric Acid | - | 20 minutes | 55 | |
| Two-Step: Hydrolysis | - | Sodium Hydroxide | Ethanol/Water | - | 87 | |
| N-Protected Friedel-Crafts | Acetic Anhydride | Aluminum Chloride | - | 2 hours | 79-96 | |
| Claisen-Schmidt Condensation | Aromatic Aldehydes | Sodium Hydroxide | Methanol | 9-10 hours | 55-88 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Overview of major synthetic routes to this compound and its derivatives.
References
Application Notes and Protocols: 3-Acetylindole as a Versatile Starting Material for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylindole is a readily available and versatile starting material in medicinal chemistry, serving as a key building block for the synthesis of a diverse array of bioactive compounds. Its indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic molecules with significant therapeutic potential. The acetyl group at the 3-position provides a convenient handle for various chemical transformations, allowing for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive compounds derived from this compound, including antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.
I. Synthesis of Bioactive this compound Chalcone Derivatives
Chalcones, characterized by an open-chain flavonoid structure, are well-known for their broad spectrum of biological activities. The reaction of this compound with various aromatic aldehydes via Claisen-Schmidt condensation provides a straightforward method for the synthesis of novel chalcone derivatives with potential therapeutic applications.
A. Synthetic Scheme
Caption: General synthesis of this compound chalcone derivatives.
B. Experimental Protocol: Synthesis of (E)-1-(1H-indol-3-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Materials:
-
This compound (1.0 eq)
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Dissolve this compound (e.g., 1.59 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add 4-hydroxybenzaldehyde (e.g., 1.22 g, 10 mmol).
-
Slowly add an aqueous solution of 2% sodium hydroxide while stirring.
-
Continue stirring the reaction mixture at room temperature for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining NaOH.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Dry the purified product under vacuum.
C. Bioactivity Data
The synthesized this compound chalcone derivatives have been evaluated for various biological activities. A summary of the quantitative data is presented below.
Table 1: Antimicrobial Activity of this compound Chalcone Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1c (3-bromo-4-methoxyphenyl) | 60 | 60 | 100 | 100 | [1] |
| 1d (3-bromo-4-hydroxyphenyl) | 60 | 60 | 100 | 100 | [1] |
| 1f (2,4,6-trimethoxyphenyl) | 20 | 60 | 60 | 100 | [1] |
| 1g (4-hydroxyphenyl) | 20 | 60 | 60 | 100 | [1] |
| 1k (4-hydroxy-3-methoxyphenyl) | 60 | 100 | 100 | >100 | [1] |
| 1l (3-ethoxy-4-hydroxyphenyl) | 20 | 60 | 60 | 100 |
Table 2: Antioxidant Activity of this compound Chalcone Derivatives (IC50 in µM)
| Compound | DPPH Radical Scavenging | Reference |
| 1f (2,4,6-trimethoxyphenyl) | Moderate Activity | |
| 1g (4-hydroxyphenyl) | Good Activity | |
| 1h (4-fluorophenyl) | Moderate Activity | |
| 1l (3-ethoxy-4-hydroxyphenyl) | Good Activity |
Table 3: Anticancer Activity of Indole-Based Chalcones (IC50 in µM)
| Compound | MDA-MB-231 (Breast) | Reference |
| 3a (N-ethyl, R=H) | 19 | |
| 3b (N-ethyl, R=4-F) | 13 | |
| 3c (N-ethyl, R=4-Cl) | 14 | |
| 3d (N-ethyl, R=4-Br) | 15 | |
| 3e (N-ethyl, R=4-OH) | 17 | |
| Cisplatin (Standard) | 15 |
Table 4: Anti-inflammatory Activity of Indole-Based Chalcones (COX Inhibition, IC50 in µg/mL)
| Compound | COX-1 | COX-2 | Reference |
| 1 (5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one | 8.6 ± 0.1 | >100 | |
| 6 (5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | 8.1 ± 0.2 | 9.5 ± 0.8 |
II. Synthesis of Meridianins
Meridianins are a class of marine-derived indole alkaloids that exhibit potent kinase inhibitory activity. This compound serves as a key precursor for their synthesis.
A. Synthetic Scheme
Caption: Synthesis of Meridianins from this compound.
B. Experimental Protocol: Synthesis of Meridianin G
Step 1: Synthesis of N-Tosyl-3-acetylindole
-
To a solution of this compound in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate).
-
Add tosyl chloride portion-wise at room temperature and stir the mixture until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to yield N-tosyl-3-acetylindole.
Step 2: Synthesis of the Enaminone Intermediate
-
A solution of N-tosyl-3-acetylindole in dimethylformamide dimethylacetal (DMF-DMA) is heated.
-
The reaction mixture is stirred at an elevated temperature for several hours.
-
After cooling, the solvent is removed under reduced pressure to give the crude enaminone, which can be used in the next step without further purification.
Step 3: Synthesis of Meridianin G
-
The crude enaminone is dissolved in a suitable solvent like ethanol.
-
Guanidine hydrochloride and a base (e.g., potassium carbonate) are added to the solution.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude product is then subjected to deprotection of the tosyl group, typically using a base like sodium hydroxide in methanol, to yield Meridianin G.
-
Purification is achieved by recrystallization or column chromatography.
III. Bioactive Indole Alkaloids: Chuangxinmycin
Chuangxinmycin is a sulfur-containing indole alkaloid with antibiotic properties. While a complete synthetic route from this compound is complex and not widely published, its biosynthesis provides insights into potential synthetic strategies. The biosynthesis involves a series of enzymatic transformations starting from L-tryptophan, leading to the formation of the unique thiopyrano[4,3,2-cd]indole skeleton.
IV. Signaling Pathway Inhibition by this compound Derivatives
Many of the observed anti-inflammatory and anticancer effects of this compound derivatives, particularly chalcones, can be attributed to their ability to modulate key cellular signaling pathways. One of the most significant is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation, cell survival, and proliferation.
A. NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound chalcones.
B. Mechanism of Action
This compound-derived chalcones can inhibit the NF-κB pathway through multiple mechanisms:
-
Inhibition of IκB Kinase (IKK): Some chalcones can directly inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm.
-
Proteasome Inhibition: Certain chalcones have been shown to inhibit the proteasome, the cellular machinery responsible for degrading IκBα. This also leads to the stabilization of the NF-κB/IκBα complex in the cytoplasm.
-
Direct Inhibition of NF-κB: Some derivatives may directly interfere with the DNA binding activity of NF-κB in the nucleus.
By inhibiting the NF-κB pathway, these compounds can downregulate the expression of pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins, contributing to their therapeutic effects.
V. Experimental Workflow for Synthesis and Bioactivity Screening
Caption: General workflow for the synthesis and evaluation of bioactive compounds from this compound.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of a wide range of bioactive compounds. The straightforward synthetic methodologies, coupled with the significant biological activities of the resulting derivatives, make it an attractive scaffold for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of novel this compound-based compounds. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective therapeutic agents.
References
Application Notes and Protocols: Experimental Setup for the Bromination of 3-Acetyl Indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Acetylindole is a versatile heterocyclic compound featuring the indole nucleus, a common scaffold in numerous natural products and pharmacologically active molecules. The introduction of a bromine atom onto the indole ring via electrophilic substitution significantly enhances its utility as a synthetic intermediate. Brominated indoles are key precursors in the synthesis of a wide array of complex molecules, including anti-tumor agents and kinase inhibitors, primarily through subsequent cross-coupling reactions.
This document provides detailed experimental protocols for the bromination of 3-acetyl indole, focusing on methods to achieve different regioisomers. It includes quantitative data summaries, characterization details, and visual workflows to guide researchers in setting up these experiments.
General Principles of Indole Bromination
The bromination of indole occurs via an electrophilic aromatic substitution mechanism. The indole ring is an electron-rich system, making it highly reactive towards electrophiles. The C3 position is the most nucleophilic and typically the primary site of substitution. However, since the starting material is already substituted at C3 (with an acetyl group), the incoming electrophile (Br+) will be directed to other positions on the ring. The regioselectivity of the bromination is influenced by the reaction conditions, the brominating agent used, and the presence of directing or protecting groups. Common positions for bromination on the 3-substituted indole ring are C5 and C6.
Experimental Protocols
Protocol 1: Synthesis of Brominated this compound using Molecular Bromine
This protocol describes a straightforward method for the bromination of 3-acetyl indole using a solution of bromine in dioxane.
Reaction Scheme:
Methodology [1]
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-acetyl indole (137.8 g, 0.835 mol) in 250 ml of dioxane.
-
Addition of Bromine: Prepare a solution of bromine (134 g, 0.837 mol) in 250 ml of dioxane. Add this solution dropwise to the 3-acetyl indole solution over a period of 2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane-ether (1:1) mobile phase.
-
Work-up:
-
Once the reaction is complete, remove the solvent and the hydrobromic acid formed by evaporation under reduced pressure.
-
Dissolve the resulting oily residue in 1000 ml of ether.
-
Wash the ether solution successively with a 10% aqueous solution of sodium bicarbonate and then with brine until the aqueous layer is neutral.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the crude mixture from 95% ethanol to afford the pure brominated this compound.
-
Results:
-
Product: The original literature refers to the product as "3-bromo acetylindole". Given the reaction, this likely refers to bromination on the indole ring (e.g., at the C5 or C6 position) rather than on the acetyl group.
-
Yield: 68%[1].
Protocol 2: Considerations for Regioselective Synthesis (5-bromo and 6-bromo isomers)
Achieving regioselectivity in the bromination of indoles often requires a multi-step approach, particularly to target the C5 or C6 positions. The general strategy involves protecting the indole nitrogen, performing the bromination, and then deprotecting the nitrogen.
-
Synthesis of 5-Bromoindoles: The synthesis of 5-bromoindoles can be achieved by protecting the indole at the C2 position with a sulfonate group, followed by N-acetylation. Bromination then occurs regioselectively at the C5 position. Subsequent hydrolysis removes the protecting and activating groups to yield the 5-bromoindole derivative[2].
-
Synthesis of 6-Bromoindoles: To direct bromination to the C6 position, electron-withdrawing groups can be introduced at the N1 and C3 positions. For example, starting with methyl indolyl-3-acetate, protection of the nitrogen and subsequent bromination can lead to the 6-bromo derivative in good yield.
Data Presentation
Table 1: Summary of Quantitative Data for Bromination Reactions
| Starting Material | Brominating Agent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Acetyl Indole | Bromine (Br₂) | Dioxane | Room Temperature, 2h | Bromo-3-acetylindole | 68 | [1] |
Table 2: Spectroscopic Characterization Data
While a specific, complete 1H NMR spectrum for 5-bromo-3-acetylindole or 6-bromo-3-acetylindole was not available in the cited literature, data for closely related structures can be used for comparative analysis. The chemical shifts (δ) are reported in ppm.
| Compound | 1H NMR Data (Solvent) | Key Features | Reference |
| 5-Bromo-3-methyl-1H-indole | (CDCl₃) δ 7.89 (s, 1H), 7.48 (d, J=8.4 Hz, 1H), 7.33 (d, J=1.5 Hz, 1H), 7.09 (dd, J=8.4, 1.8 Hz, 1H), 6.95 (dd, J=2.0, 0.9 Hz, 1H), 2.31 (d, J=0.9 Hz, 3H). | The singlet at 7.89 ppm is characteristic of the NH proton. The downfield shifts of aromatic protons are consistent with the presence of the bromine atom. | [3] |
| 6-Bromoindole-3-carboxaldehyde | (Not specified) | The presence of an aldehyde proton would be expected around 10 ppm. Aromatic protons would show splitting patterns corresponding to the 6-bromo substitution. | |
| This compound (Starting Material) | (CDCl₃) δ 8.35 (br s, 1H, NH), 8.30 (d, J=8.2 Hz, 1H, H4), 7.75 (d, J=3.2 Hz, 1H, H2), 7.40 (d, J=8.2 Hz, 1H, H7), 7.25-7.35 (m, 2H, H5, H6), 2.50 (s, 3H, CH₃). | Characteristic signals for the indole protons and the acetyl methyl group. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bromination of 3-acetyl indole as described in Protocol 1.
Regioselectivity Logic
This diagram illustrates the factors influencing the position of bromination on the indole ring.
Safety Precautions
-
Bromine (Br₂): Bromine is a highly corrosive, toxic, and volatile liquid. It can cause severe chemical burns upon contact with skin and is harmful if inhaled. All manipulations involving bromine must be carried out in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.
-
Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. It should be handled in a fume hood, away from ignition sources.
-
Hydrobromic Acid (HBr): HBr is a corrosive acid that is generated as a byproduct. Handle the reaction mixture and perform the work-up in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local safety regulations.
Conclusion
The bromination of 3-acetyl indole is a valuable transformation for generating intermediates used in medicinal chemistry and materials science. The provided protocols offer a starting point for the synthesis of brominated 3-acetylindoles. While direct bromination can be effective, achieving specific regioisomers such as the 5-bromo or 6-bromo derivatives may require strategic use of protecting and directing groups. Careful control of reaction conditions and adherence to safety protocols are essential for successful and safe execution of these experiments.
References
High-Yield Synthesis of 3-Acylindoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acylindoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active natural products. Their versatile chemical nature also makes them valuable intermediates in organic synthesis. Consequently, the development of efficient and high-yielding methods for their synthesis is of paramount importance to the scientific and drug development communities. This document provides detailed application notes and experimental protocols for three distinct, high-yield methodologies for the synthesis of 3-acylindoles: a classic Lewis acid-catalyzed Friedel-Crafts acylation, a modern palladium-catalyzed approach, and a cutting-edge visible-light photocatalytic method.
Method 1: Friedel-Crafts Acylation with Diethylaluminum Chloride
The Friedel-Crafts acylation is a fundamental and widely used method for the C-3 acylation of indoles. While traditional Lewis acids like aluminum chloride can lead to side reactions and require N-protection, the use of milder organoaluminum reagents such as diethylaluminum chloride (Et₂AlCl) offers high yields and regioselectivity for a broad range of indoles and acylating agents without the need for N-H protection.[1]
Reaction Workflow
Caption: Workflow for Friedel-Crafts acylation of indoles.
Experimental Protocol
Materials:
-
Indole (1.0 mmol)
-
Acyl chloride (1.1 mmol)
-
Diethylaluminum chloride (1.0 M solution in hexanes, 1.2 mL, 1.2 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [2]
-
To a solution of the indole in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere, add the diethylaluminum chloride solution dropwise.
-
Stir the resulting mixture at 0 °C for 10 minutes.
-
Add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-acylindole.
Quantitative Data
| Indole Derivative | Acyl Chloride | Yield (%) |
| Indole | Acetyl chloride | 86 |
| Indole | Propionyl chloride | 88 |
| Indole | Benzoyl chloride | 92 |
| 5-Methoxyindole | Acetyl chloride | 95 |
| 5-Nitroindole | Acetyl chloride | 75 |
| N-Methylindole | Acetyl chloride | 89 |
Method 2: Palladium-Catalyzed Acylation with Nitriles
Transition-metal catalysis offers a powerful alternative for the synthesis of 3-acylindoles, often with high functional group tolerance. An efficient palladium-catalyzed method utilizes readily available nitriles as the acylating agents.[3][4] This protocol is particularly advantageous for free (N-H) indoles and proceeds in good to excellent yields.
Reaction Mechanism
Caption: Mechanism of palladium-catalyzed 3-acylation of indoles.
Experimental Protocol
Materials:
-
Indole (0.4 mmol)
-
Nitrile (0.6 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
2,2'-Bipyridine (6 mol%)
-
d-(+)-Camphorsulfonic acid (d-CSA, 0.6 mmol)
-
Water (0.8 mmol)
-
N-Methylacetamide (NMA, 1.0 mL)
Procedure: [3]
-
In a sealed reaction vessel, combine the indole, nitrile, palladium(II) acetate, 2,2'-bipyridine, and d-(+)-camphorsulfonic acid.
-
Add N-methylacetamide and water to the vessel.
-
Seal the vessel and heat the reaction mixture to 120 °C for 36 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-acylindole.
Quantitative Data
| Indole Derivative | Nitrile | Yield (%) |
| Indole | Benzonitrile | 91 |
| Indole | 4-Chlorobenzonitrile | 95 |
| Indole | 4-Methoxybenzonitrile | 85 |
| 5-Fluoroindole | 4-Chlorobenzonitrile | 86 |
| 2-Methylindole | 4-Chlorobenzonitrile | 73 |
| Indole | Acetonitrile | 95 |
Method 3: Visible-Light Photocatalytic Synthesis
Photoredox catalysis has emerged as a green and powerful tool in organic synthesis. The visible-light-induced synthesis of 3-acylindoles from simple indoles and α-oxo acids proceeds under mild, room temperature conditions, tolerating a wide range of functional groups.
Catalytic Cycle
References
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | CoLab [colab.ws]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-acylindoles by palladium-catalyzed acylation of free (N-H) indoles with nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Acetylindole: A Versatile Scaffold for the Synthesis of Complex Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylindole stands as a pivotal starting material and structural motif in the synthesis of a diverse array of complex organic molecules with significant biological activities. Its indole core, coupled with a reactive acetyl group, provides a versatile platform for the construction of intricate heterocyclic systems, including various classes of alkaloids and pharmacologically active compounds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a building block in drug discovery and development. The inherent reactivity of the indole nucleus and the carbonyl functionality of the acetyl group allow for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists.
Derivatives of this compound have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This has led to its use in the total synthesis of several natural products and the development of novel therapeutic agents.[1] This document will explore the synthesis of key bioactive molecules derived from this compound, including Pimprinine, Meridianins, β-carbolines, and bis-indole alkaloids, providing detailed experimental procedures and quantitative data. Furthermore, the underlying signaling pathways through which these molecules exert their effects will be illustrated.
Synthetic Applications and Protocols
The strategic positioning of the acetyl group at the C3 position of the indole ring directs a variety of chemical reactions, enabling the construction of complex molecular architectures.
Synthesis of (5-Indolyl)oxazole Alkaloids: The Pimprinine Family
Pimprinine and its analogs are a class of (5-indolyl)oxazole alkaloids that exhibit notable antifungal and antitumor activities.[2] A highly efficient one-pot synthesis has been developed, starting from this compound.[3]
Experimental Protocol: One-Pot Synthesis of Pimprinine [2]
This protocol describes the synthesis of pimprinine from this compound and glycine.
-
Reaction Setup: In a round-bottom flask, a mixture of this compound (1.0 mmol) and iodine (I₂) (1.1 mmol) in dimethyl sulfoxide (DMSO) is stirred at 110 °C for 1 hour. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Addition of Amino Acid: Once the starting material is nearly consumed, the corresponding α-amino acid (in this case, glycine, 2.0 mmol) and an additional portion of iodine (0.9 mmol) are added to the reaction mixture.
-
Reaction Continuation: The mixture is stirred at 110 °C for an additional 10-15 minutes.
-
Workup: After cooling to room temperature, 50 mL of water and 30 mL of a saturated brine solution are added. The aqueous phase is then extracted with dichloromethane (CH₂Cl₂) (3 x 50 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/acetone = 8:1) to yield pure pimprinine.
| Product | Starting Materials | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Pimprinine | This compound, Glycine | I₂, DMSO | ~1.25 hours | 110 °C | 80 | |
| Pimprinethine | This compound, Cysteine | I₂, DMSO | ~1.25 hours | 110 °C | 82 | |
| Laboradorin 1 | This compound, Valine | I₂, DMSO | ~1.25 hours | 110 °C | 76 |
Experimental Workflow for Pimprinine Synthesis
Caption: One-pot synthesis of Pimprinine from this compound.
Synthesis of Meridianin Alkaloids
Meridianins are a family of marine-derived indole alkaloids that exhibit potent kinase inhibitory and antitumor activities. A common synthetic strategy involves the reaction of an N-protected this compound derivative with dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone, followed by cyclocondensation with guanidine.
Experimental Protocol: Synthesis of Meridianin D
-
N-Protection: The nitrogen of 5-bromo-3-acetylindole is protected with a tosyl group by reacting it with tosyl chloride in the presence of a base.
-
Enaminone Formation: The resulting N-tosyl-5-bromo-3-acetylindole (1.0 mmol) is reacted with dimethylformamide dimethylacetal (DMF-DMA) (2.0 mmol) in a suitable solvent like toluene at reflux for 4-6 hours. The reaction is monitored by TLC.
-
Cyclocondensation: After cooling, the solvent is removed under reduced pressure. The crude enaminone is then dissolved in a suitable solvent like 2-methoxyethanol, and guanidine hydrochloride (3.0 mmol) and a base such as sodium methoxide are added. The mixture is heated at reflux for 8-12 hours.
-
Deprotection and Workup: After completion of the reaction, the mixture is cooled, and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to afford Meridianin D.
| Product | Starting Material | Key Steps | Overall Yield (%) | Reference |
| Meridianin D | N-tosyl-3-acetylindole | Enaminone formation, Cyclocondensation with guanidine | 65 | |
| Meridianin C | N-tosyl-3-acetylindole derivative | Enaminone formation, Cyclocondensation with guanidine | 59 | |
| Meridianin A | O-benzyl-protected precursor | Deprotection and dehalogenation | 31 |
Synthetic Pathway to Meridianins
Caption: General synthetic route to Meridianin alkaloids.
Synthesis of β-Carboline Alkaloids via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydro-β-carboline, which can be subsequently oxidized to a β-carboline. While direct use of this compound in a classical Pictet-Spengler is not typical, its derivatives, such as tryptamine derived from the reduction of the corresponding nitrile or nitro compound, can be employed. Alternatively, this compound can be transformed into an aldehyde equivalent to participate in the reaction.
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative
This protocol describes a general procedure that can be adapted for tryptamine derivatives.
-
Reaction Setup: To a solution of the tryptamine derivative (1.0 mmol) in a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL), the desired aldehyde (1.1 mmol) is added.
-
Reaction Conditions: The mixture is refluxed for 4-24 hours, with reaction progress monitored by TLC. No additional acid catalyst is required when using HFIP.
-
Workup: Upon completion, the solvent is removed by distillation. The residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the tetrahydro-β-carboline.
| Product Class | Key Reaction | Catalyst/Solvent | General Yield Range (%) | Reference |
| Tetrahydro-β-carbolines | Pictet-Spengler Reaction | HFIP (reflux) | 76-95 |
Synthesis of Bis-Indole Alkaloids
Bis-indole alkaloids, characterized by two indole moieties, often exhibit potent biological activities, including antimicrobial and anticancer effects. A common method for their synthesis is the electrophilic substitution of indoles with aldehydes or ketones, often catalyzed by an acid. This compound can serve as a precursor to the electrophilic component after suitable modification, or it can be the nucleophile that reacts with an aldehyde.
Experimental Protocol: Synthesis of Diindolylmethanes (DIMs)
This protocol outlines a green and efficient synthesis of DIM derivatives.
-
Reaction Setup: In a flask, indole (2.0 mmol) and an aldehyde (1.0 mmol) are mixed in water (5 mL).
-
Catalyst Addition: A catalytic amount of sulfuric acid (e.g., 2-3 drops) is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for approximately 5 minutes.
-
Workup: The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude product is often pure enough for subsequent use, or it can be further purified by recrystallization from ethanol.
| Product Class | Key Reaction | Catalyst/Solvent | Reaction Time | General Yield Range (%) | Reference |
| Diindolylmethanes | Electrophilic Substitution | H₂SO₄ / H₂O | 5 min | >90 |
General Synthesis of Diindolylmethanes
Caption: Acid-catalyzed synthesis of diindolylmethanes.
Biological Activities and Signaling Pathways
Derivatives of this compound interfere with various cellular processes, making them promising candidates for drug development.
Antitumor Activity: Inhibition of the JAK/STAT3 Signaling Pathway by Meridianins
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cell proliferation and survival, and its aberrant activation is implicated in many cancers. Meridianin derivatives have been identified as potent inhibitors of the JAK/STAT3 signaling pathway.
JAK/STAT3 Signaling Pathway and Inhibition by Meridianins
References
Application Notes and Protocols for the Characterization of 3-Acetylindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 3-acetylindole derivatives. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography are presented to ensure accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound derivatives and for quantitative analysis. A reverse-phase method is typically employed.
Quantitative Data Summary
| Compound | Retention Time (min) | Purity (%) | Limit of Detection (LOD) (µg/mL) | Reference |
| Indole-3-acetic acid | 13.8 | >99 | <0.015 | [1] |
| Indole-3-acetamide | 9.3 | >98 | <0.015 | [1] |
| Indole-3-acetonitrile | 24.1 | >99 | <0.015 | [1] |
| Tryptamine | 5.9 | >98 | <0.015 | [1] |
| Tryptophan | 3.5 | >99 | <0.015 | [1] |
Note: Data for specific this compound derivatives can be established by running standards under the same conditions.
Experimental Protocol: RP-HPLC
Objective: To determine the purity and concentration of this compound derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Trifluoroacetic acid (TFA)
-
Reference standards of this compound and its derivatives
Procedure:
-
Mobile Phase Preparation:
-
Eluent A: 2.5% (v/v) acetic acid in water, pH adjusted to 3.8 with 1 M KOH.
-
Eluent B: 80% (v/v) acetonitrile in water.
-
Alternatively, a gradient of acetonitrile and water with 0.1% TFA can be used.
-
-
Sample Preparation:
-
Dissolve a known concentration of the this compound derivative in the mobile phase or a suitable solvent like methanol.
-
For samples from biological matrices, a centrifugal filtration step using a 3-kDa cut-off membrane filter can be employed.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV at 280 nm
-
Gradient Elution:
-
Start with 80% Eluent A and 20% Eluent B.
-
Linearly change to 50% Eluent A and 50% Eluent B over 25 minutes.
-
Linearly change to 0% Eluent A and 100% Eluent B over the next 6 minutes.
-
Return to initial conditions over 2 minutes and equilibrate for 3 minutes.
-
-
-
Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total peak area.
-
Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from reference standards.
-
Caption: HPLC analysis workflow for this compound derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile this compound derivatives. Derivatization may be necessary for non-volatile compounds.
Quantitative Data Summary
| Derivative | Retention Time (min) | Key Mass Fragments (m/z) | Reference |
| Indole | - | 117, 90, 63 | |
| 3-Methylindole | - | 131, 130, 115 | |
| Silylated Indole-3-acetic acid | - | 319 (M+), 202, 73 | |
| Silylated 5-Hydroxyindole-3-acetic acid | - | 407 (M+), 290, 73 |
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile this compound derivatives.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane or other suitable solvent
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), if necessary
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane.
-
If derivatization is needed, react the sample with BSTFA (e.g., 40 µL at 90°C for 30 min).
-
-
GC-MS Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Split (e.g., 5:1 ratio)
-
Carrier Gas Flow Rate: 1 mL/min
-
Oven Temperature Program:
-
Initial temperature of 40°C for 5 min.
-
Ramp to 230°C at 6°C/min and hold for 10 min.
-
Ramp to a final temperature of 280°C at 30°C/min and hold for 30 min.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 40-550 m/z
-
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries (e.g., NIST).
-
Quantify using an internal standard and creating a calibration curve.
-
Caption: GC-MS workflow for the analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR are routinely used.
Spectroscopic Data Summary
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |
| This compound | 8.34 (s, 1H, NH), 7.20-7.47 (m, 4H, Ar-H), 3.34 (s, 3H, CH₃) | - | DMSO-d₆ | |
| 1-(1H-Indol-3-yl)ethanone | 8.11 (s, 1H), 7.67 (d, 1H), 7.42-7.20 (m, 3H), 2.53 (s, 3H) | 192.9, 137.1, 126.3, 123.5, 122.3, 121.3, 117.6, 111.8, 27.4 | CDCl₃ | |
| Chalcone derivative 1a | 8.18 (s, 1H, NH), 7.06-7.73 (m, Ar-H and vinyl H), 6.06 (d, 1H, vinyl H) | - | CDCl₃ | |
| Chalcone derivative 1b | 7.58-7.61 (m, Ar-H), 6.79-7.40 (m, Ar-H and vinyl H), 5.46 (d, 1H, vinyl H), 3.82 (s, 3H, OCH₃) | - | CDCl₃ |
Experimental Protocol: NMR
Objective: To determine the chemical structure of this compound derivatives.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent in a clean NMR tube.
-
Ensure the sample is fully dissolved to avoid broad peaks.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Other experiments like COSY, HSQC, and HMBC can be performed for more complex structures.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
-
Caption: NMR spectroscopy workflow for structural elucidation.
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule, confirming connectivity, stereochemistry, and conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the absolute molecular structure of a this compound derivative.
Procedure:
-
Crystal Growth (Rate-Determining Step):
-
Purity: The compound must be highly purified.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. Slow evaporation of a nearly saturated solution is a common method.
-
Techniques:
-
Slow Evaporation: Prepare a nearly saturated solution, filter it into a clean vial, and allow the solvent to evaporate slowly in a vibration-free environment.
-
Solvent Diffusion: Dissolve the compound in a good solvent and carefully layer a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion at the interface will slowly induce crystallization.
-
Cooling: Slowly cool a saturated solution to induce crystallization.
-
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer.
-
The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected.
-
-
Structure Solution and Refinement:
-
The diffraction data is used to solve the crystal structure, typically using direct methods.
-
The structural model is then refined to best fit the experimental data.
-
Caption: Workflow for single-crystal X-ray crystallography.
References
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 3-Acetylindole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Acetylindole and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The indole nucleus is a key structural motif in many natural and synthetic bioactive compounds.[1][2][3][4] The derivatization of the 3-acetyl group offers a versatile scaffold for the development of novel therapeutic agents, including those with potent antimicrobial properties.[1] This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial activity of this compound compounds, encompassing the determination of their minimum inhibitory and bactericidal concentrations, time-kill kinetics, and anti-biofilm potential.
Data Presentation: Summary of Antimicrobial Activity
Quantitative data from the antimicrobial assays should be meticulously recorded and presented in a structured format to facilitate clear comparison and interpretation. The following table provides a template for summarizing the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a panel of clinically relevant microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | |
| This compound | 128 | 256 | 256 |
| Derivative 1 | 32 | 64 | 64 |
| Derivative 2 | 16 | 32 | 64 |
| Derivative 3 | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 0.25 |
| Fluconazole | - | - | - |
Note: The data presented in this table are illustrative and should be replaced with experimental results.
Experimental Protocols
The following section details the methodologies for key experiments to assess the antimicrobial properties of this compound compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.
Materials:
-
This compound compounds
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth media
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of each this compound compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compounds in the growth medium within the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 200 µL).
-
Controls:
-
Growth Control: Wells containing only the growth medium and the inoculum.
-
Sterility Control: Wells containing only the growth medium.
-
Positive Control: A standard antibiotic with known efficacy against the test organisms.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or measured using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile micropipettes and spreader
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot or spread the aliquot onto a fresh nutrient agar plate.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Time-Kill Kinetic Assay
This assay provides insights into the rate at which an antimicrobial agent kills a bacterial population over time, distinguishing between bactericidal and bacteriostatic effects. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in the bacterial count.
Materials:
-
This compound compounds
-
Test microorganism
-
Growth medium (e.g., CAMHB)
-
Sterile flasks or tubes
-
Nutrient agar plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC assay.
-
Assay Setup: Prepare flasks containing the growth medium and the this compound compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with the bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate them onto nutrient agar to determine the number of viable bacteria (CFU/mL).
-
Incubation: Incubate the plates at 37°C for 24 hours and count the colonies.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.
Anti-Biofilm Activity Assay
Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. This assay evaluates the ability of this compound compounds to inhibit biofilm formation or eradicate established biofilms.
Materials:
-
This compound compounds
-
Biofilm-forming microorganism (e.g., Pseudomonas aeruginosa)
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Tryptic Soy Broth (TSB) or other suitable medium
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Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Preparation: Add different concentrations of the this compound compounds to the wells of a 96-well plate, followed by the addition of the standardized bacterial inoculum.
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Staining: Stain the adherent biofilms with 0.1% crystal violet for 15-20 minutes.
-
Washing: Wash away the excess stain with water.
-
Solubilization: Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570-595 nm. A reduction in absorbance compared to the control (no compound) indicates inhibition of biofilm formation.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating the antimicrobial activity of this compound compounds.
Caption: Experimental workflow for antimicrobial activity evaluation.
Potential Antimicrobial Mechanisms of Indole Compounds
While the specific signaling pathways for this compound compounds are still under investigation, indole derivatives are known to exert their antimicrobial effects through various mechanisms. The following diagram illustrates some of these potential pathways.
Caption: Potential antimicrobial mechanisms of indole compounds.
References
Troubleshooting & Optimization
Technical Support Center: 3-Acetylindole Synthesis
Welcome to the technical support center for the synthesis of 3-Acetylindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
Low yields in this compound synthesis are frequently attributed to several factors, primarily related to the reactivity of the indole nucleus. The most common issues include:
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Side Reactions: The nitrogen atom of the indole ring is nucleophilic and can compete with the C3 position for the acylating agent, leading to the formation of 1-acetylindole (N-acetylation) and 1,3-diacetylindole.[1][2]
-
Polymerization: Indole is sensitive to strong acidic conditions, which are often employed in Friedel-Crafts acylations, and can lead to the formation of undesirable polymeric tars.
-
Sub-optimal Reaction Conditions: Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield and selectivity of the reaction.
-
Difficult Purification: The separation of this compound from starting materials and side products like 1-acetylindole and 1,3-diacetylindole can be challenging, leading to product loss during workup and purification.
Q2: Which synthetic route is generally recommended for achieving higher yields of this compound?
While direct Friedel-Crafts acylation is a common approach, it often suffers from low yields due to the formation of byproducts. A more reliable and higher-yielding method involves a two-step process:
-
Diacetylation of Indole: First, indole is diacetylated to form 1,3-diacetylindole. This reaction is typically performed using acetic anhydride.
-
Selective N-deacetylation: The resulting 1,3-diacetylindole is then selectively hydrolyzed under basic conditions (e.g., using aqueous or alcoholic sodium hydroxide) to remove the acetyl group from the nitrogen atom, affording the desired this compound in good yield.
This two-step approach avoids the common issue of competing N-acetylation in single-step procedures.
Q3: How can I minimize the formation of 1,3-diacetylindole as a byproduct?
The formation of 1,3-diacetylindole is a common issue, particularly in Friedel-Crafts reactions. To minimize its formation, consider the following strategies:
-
Use of a Milder Catalyst: Strong Lewis acids can promote diacetylation. Using a milder catalyst can sometimes improve selectivity for mono-acetylation at the C3 position.
-
Control of Stoichiometry: Carefully controlling the molar ratio of the acylating agent to indole can help reduce the extent of diacetylation.
-
N-Protection Strategy: Protecting the indole nitrogen with a suitable protecting group (e.g., tosyl) before acylation can direct the reaction exclusively to the C3 position. The protecting group can then be removed in a subsequent step.
-
Adopt the Two-Step Method: As mentioned in the previous question, intentionally forming 1,3-diacetylindole and then selectively deacylating at the nitrogen position is often the most effective way to obtain pure this compound in high yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst. | Ensure the catalyst (e.g., AlCl₃, SnCl₄) is fresh and anhydrous. |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation by TLC. | |
| Inefficient acylating agent. | Consider using a more reactive acylating agent (e.g., acetyl chloride instead of acetic anhydride). | |
| Formation of a Dark, Tarry Precipitate | Polymerization of indole. | This is common with strong Lewis acids. Try using a milder catalyst or a different synthetic route that avoids harsh acidic conditions. Lowering the reaction temperature may also help. |
| Presence of Multiple Spots on TLC, Including Starting Material | Incomplete reaction. | Increase the reaction time or temperature. Ensure proper stoichiometry of reagents. |
| Formation of side products (1-acetylindole, 1,3-diacetylindole). | Refer to the FAQs on minimizing side product formation. Consider the two-step diacetylation/deacetylation method for cleaner results. | |
| Difficulty in Isolating Pure Product | Co-elution of isomers during chromatography. | Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent (e.g., ethanol) can be effective for purification. |
| Product is an oil instead of a solid. | The product may be impure. Attempt further purification. If the product is indeed an oil at room temperature, ensure it is the correct compound through analytical methods (NMR, MS). |
Data Presentation
Comparison of Yields for Different Catalysts in Friedel-Crafts Acylation of Indole
| Catalyst | Acylating Agent | Yield (%) | Reference |
| Indium trichloride (InCl₃) | Acetyl chloride or Acetic anhydride | 65 | |
| Tin tetrachloride (SnCl₄) | Acetyl chloride | 95 | |
| Aluminum chloride (AlCl₃) | Acetyl chloride | - (often low and impure) | |
| Zinc chloride (ZnCl₂) | Acetyl chloride | 55 | |
| Zirconium tetrachloride (ZrCl₄) | Acetyl chloride | 69 | |
| Indium triflate (In(OTf)₃) | Acetic anhydride | 52 | |
| Diethyl aluminum chloride (Et₂AlCl) | Acetyl chloride | 86 |
Yields for Alternative Synthesis Methods
| Method | Key Reagents | Yield (%) | Reference |
| Two-step: Diacetylation then selective N-deacetylation | Acetic anhydride, Phosphoric acid; then NaOH | 75 (overall from indole) | |
| Hydrolysis of 1-acyl-3-acetylindoles | KOH in aqueous methanol | 83 | |
| Rearrangement of 2-acetylindole | Polyphosphoric acid (PPA) | Very low | |
| From Indolylmagnesium iodide | Acetyl chloride | - (mixture of products) | |
| From 3-cynoacetylindole | Aqueous sodium hydroxide | 96 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via 1,3-Diacetylindole
Step 1: Synthesis of 1,3-Diacetylindole
-
In a round-bottom flask, combine 1 g of indole with 10 mL of acetic anhydride.
-
Slowly add approximately 25 drops of 85% phosphoric acid dropwise.
-
Attach a reflux condenser and heat the mixture on a steam bath for 20 minutes.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Neutralize the excess acetic anhydride and phosphoric acid by the slow addition of sodium bicarbonate (approximately 10 g) until effervescence ceases.
-
Allow the mixture to stand in an ice bath for about 10 minutes to facilitate product precipitation.
-
Filter the precipitate under vacuum and recrystallize from ethanol to obtain 1,3-diacetylindole. (Expected yield: ~55%).
Step 2: Synthesis of this compound
-
Suspend 1 g of 1,3-diacetylindole in 5 mL of ethanol.
-
Add 10 mL of 2 N sodium hydroxide solution.
-
Stir and gently warm the mixture until the diacetylindole has completely dissolved.
-
Precipitate the product by diluting the reaction mixture with water.
-
Collect the precipitate by filtration and recrystallize from ethanol to obtain this compound. (Expected yield: ~87%).
Protocol 2: Friedel-Crafts Acylation using Tin Tetrachloride
Disclaimer: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves a strong Lewis acid.
-
Dissolve indole in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add tin tetrachloride (SnCl₄) to the cooled solution.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to ice water.
-
Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Purification of Crude 3-Acetylindole by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-acetylindole via recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound should be a crystalline solid, with a color ranging from pale cream to cream or pale brown. The melting point of pure this compound is typically in the range of 188-192 °C.[1][2] Significant deviation from this range or a broad melting point suggests the presence of impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Methanol and ethanol are commonly used and effective solvents for the recrystallization of this compound.[2][3] A mixture of benzene containing a small amount of ethanol has also been reported as a suitable solvent system. The choice of solvent will depend on the impurity profile of your crude material.
Q3: What are the most common impurities in crude this compound?
A3: The most common impurities depend on the synthetic route used. In syntheses involving the acetylation of indole, particularly with acetic anhydride, common impurities include unreacted indole and the over-acetylated byproduct, 1,3-diacetylindole.
Q4: How can I tell if my recrystallization was successful?
A4: A successful recrystallization should result in a noticeable improvement in the color and crystalline form of the product. The most definitive measure of success is a sharpened and elevated melting point that falls within the literature range for pure this compound (188-192 °C). Purity can be further assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). An assay by GC should indicate a purity of ≥97.5%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. Supersaturation: The solution has cooled below its saturation point without crystal nucleation. 3. Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation. | 1. Reduce solvent volume: Gently boil the solution to evaporate some of the solvent and re-cool. 2. Induce crystallization: a) Scratch the inside of the flask with a glass rod just below the surface of the solution. b) Add a "seed crystal" of pure this compound. 3. Cool slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
| The product "oils out" instead of crystallizing. | 1. High impurity level: Significant impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oil") at the temperature of recrystallization. 2. Melting point of the solid is lower than the boiling point of the solvent: The solid melts before it dissolves. 3. Solution is too concentrated or cooled too quickly. | 1. Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Change the solvent: Select a solvent with a lower boiling point. 3. Charcoal treatment: If colored impurities are present, consider a hot filtration with activated charcoal to remove them before recrystallization. |
| The recovered yield is very low. | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Washing with warm solvent: Using solvent that is not ice-cold to wash the crystals can re-dissolve some of the product. | 1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool to recover a second crop of crystals (note: this crop may be less pure). 2. Use a heated funnel for hot filtration: This will prevent the solution from cooling and crystallizing prematurely. 3. Ensure washing solvent is ice-cold: Use a minimal amount of ice-cold solvent for washing the collected crystals. |
| The melting point is still low or broad after recrystallization. | 1. Incomplete removal of impurities: The chosen solvent may not be ideal for separating the specific impurities present. 2. Co-crystallization of impurities. 3. Insufficient drying: Residual solvent can depress the melting point. | 1. Perform a second recrystallization: If the yield allows, a second recrystallization can further improve purity. 2. Try a different solvent: The solubility characteristics of the impurities may be different in another solvent, allowing for better separation. 3. Dry the product thoroughly: Ensure the crystals are completely dry by air drying followed by vacuum drying. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| Melting Point (Pure) | 188-192 °C | |
| Appearance | Pale cream to cream or pale brown crystals/powder | |
| Purity (Typical Commercial Grade) | ≥97.5% (by GC) | |
| Solubility in Common Solvents | Soluble in hot methanol and hot ethanol. | Qualitative |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of crude this compound using ethanol.
Materials:
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Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the ethanol begins to boil.
-
Continue adding small portions of hot ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Pre-heat a second Erlenmeyer flask and a funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, pre-heated flask to remove the charcoal or any insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol.
-
Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through them.
-
Transfer the crystals to a clean, pre-weighed watch glass and allow them to dry completely. For faster drying, a vacuum oven can be used.
-
-
Analysis:
-
Once dry, weigh the purified this compound and calculate the percent recovery.
-
Determine the melting point of the purified crystals to assess their purity.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
Troubleshooting common issues in Friedel-Crafts acylation of indoles
Welcome to the technical support center for Friedel-Crafts acylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during the Friedel-Crafts acylation of indoles in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no product at all in my Friedel-Crafts acylation of indole. What are the common causes?
A: Low or no yield in a Friedel-Crafts acylation of indole can be attributed to several factors, ranging from reagent quality to reaction conditions. The most common culprits include:
-
Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1][2] The ketone product of the acylation can also form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2][3]
-
Deactivated Indole Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your indole substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be deactivated and less likely to react.[1]
-
Insufficient Catalyst: Due to the product-catalyst complexation, a stoichiometric amount of the Lewis acid is often required rather than a catalytic amount.
-
Suboptimal Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and side reactions.
-
Poor Reagent Quality: Impurities in the indole, acylating agent (acyl chloride or anhydride), or solvent can interfere with the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and fresh, high-purity Lewis acids.
-
Increase Catalyst Loading: If you are using catalytic amounts, try increasing the Lewis acid to at least a stoichiometric equivalent relative to the acylating agent.
-
Optimize Temperature: Monitor your reaction by TLC and try running it at different temperatures (e.g., 0 °C, room temperature, or reflux) to find the optimal condition.
-
Verify Starting Material Purity: Ensure the purity of your indole and acylating agent. Purify them if necessary.
-
Consider a Milder Catalyst: Strong Lewis acids like AlCl₃ can sometimes cause decomposition of the indole substrate. Consider using milder Lewis acids such as Et₂AlCl, Me₂AlCl, SnCl₄, or Y(OTf)₃.
Issue 2: Poor Regioselectivity (C3 vs. N-acylation)
Q2: My reaction is producing a mixture of C3-acylated and N-acylated indoles, with the N-acylated product being a significant byproduct. How can I improve C3 selectivity?
A: This is a very common problem. The indole nitrogen can act as a nucleophile and compete with the C3 position for the acylating agent. The choice of Lewis acid, solvent, and the presence of protecting groups can significantly influence the regioselectivity.
Strategies to Enhance C3-Selectivity:
-
Choice of Lewis Acid: Milder or sterically hindered Lewis acids often favor C3-acylation. Dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) have been shown to be highly effective for the 3-acylation of unprotected indoles. Metal triflates like Y(OTf)₃ are also excellent alternatives that can be used in catalytic amounts.
-
Solvent Effects: The choice of solvent can influence the product ratio. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are commonly used. In some cases, ionic liquids can also promote C3-acylation.
-
N-Protection: While adding steps to the synthesis, protecting the indole nitrogen with a suitable group like phenylsulfonyl (PhSO₂) can effectively block N-acylation and direct the reaction exclusively to the C3 position. This protecting group can be removed later by base hydrolysis.
-
Acylating Agent: The reactivity of the acylating agent can also play a role. In some cases, using a less reactive acylating agent, like an acid anhydride instead of an acyl chloride, can improve selectivity.
Below is a diagram illustrating the competing acylation pathways in indole.
Caption: Competing N-acylation and C3-acylation pathways for indole.
Issue 3: Polymerization/Decomposition of Starting Material
Q3: I am observing significant polymerization or decomposition of my indole starting material. What is causing this and how can I prevent it?
A: Indoles are electron-rich heterocycles and can be sensitive to the acidic conditions of traditional Friedel-Crafts reactions, leading to polymerization or decomposition.
Causes and Solutions:
-
Strong Lewis Acids: Strong Lewis acids like AlCl₃ can promote the polymerization of indoles.
-
Solution: Use milder Lewis acids such as ZrCl₄, ZnO, or metal triflates (e.g., Y(OTf)₃). Dialkylaluminum chlorides are also a good option.
-
-
High Temperatures: Elevated temperatures can accelerate decomposition.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) and monitor the progress closely.
-
-
Stoichiometric Amounts of Strong Acid: Using a large excess of a strong Lewis acid can exacerbate the problem.
-
Solution: If possible, use a catalytic amount of a highly efficient Lewis acid. For example, Y(OTf)₃ can be used in catalytic amounts in an ionic liquid under microwave irradiation to achieve high yields quickly.
-
The following flowchart provides a general workflow for troubleshooting these common issues.
Caption: Troubleshooting workflow for Friedel-Crafts acylation of indoles.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the C3-acylation of indole under various conditions, allowing for easy comparison.
Table 1: Comparison of Lewis Acids for C3-Acylation of Indole with Acetyl Chloride
| Entry | Lewis Acid | Solvent | Yield (%) of 3-Acetylindole | Reference |
| 1 | Et₂AlCl | CH₂Cl₂ | 86 | |
| 2 | Me₂AlCl | CH₂Cl₂ | 85 | |
| 3 | SnCl₄ | CS₂ | 95 | |
| 4 | AlCl₃ | CS₂ | 75 |
Table 2: Acylation with Acid Anhydrides using Catalytic Y(OTf)₃
| Entry | Acylating Agent | Solvent | Conditions | Yield (%) | Reference |
| 1 | Acetic Anhydride | [BMI]BF₄ | MW, 120 °C, 5 min | 92 | |
| 2 | Propionic Anhydride | [BMI]BF₄ | MW, 120 °C, 5 min | 94 | |
| 3 | Butyric Anhydride | [BMI]BF₄ | MW, 120 °C, 5 min | 91 |
Experimental Protocols
Below are detailed methodologies for key experiments discussed in this guide.
Protocol 1: C3-Acylation of Indole using Diethylaluminum Chloride (Et₂AlCl)
This protocol is adapted from a general method for the selective acylation of indoles at the 3-position.
Materials:
-
Indole (1.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes, 1.2 mL, 1.2 mmol)
-
Acyl chloride (1.1 mmol)
-
1 M HCl
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the indole (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethylaluminum chloride in hexanes (1.2 mL, 1.2 mmol).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add the acyl chloride (1.1 mmol) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-acylindole.
Protocol 2: C3-Acylation using Y(OTf)₃ in an Ionic Liquid under Microwave Irradiation
This green chemistry protocol offers high yields and short reaction times.
Materials:
-
Indole (1.0 mmol)
-
Acid anhydride (1.0 mmol)
-
Yttrium (III) trifluoromethanesulfonate (Y(OTf)₃) (0.01 mmol, 1 mol%)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) (1 mL)
-
Diethyl ether
-
Microwave reactor
Procedure:
-
In a microwave process vial, prepare a mixture of the indole (1.0 mmol), the acid anhydride (1.0 mmol), and Y(OTf)₃ (0.01 mmol).
-
Add the ionic liquid [BMI]BF₄ (1 mL) to the vial.
-
Seal the vial and subject it to microwave irradiation at 120 °C for 5 minutes.
-
After cooling, extract the reaction mixture with diethyl ether.
-
Concentrate the ether extracts and purify the residue by column chromatography on silica gel to obtain the 3-acylindole.
Protocol 3: Acylation of 1-(Phenylsulfonyl)indole
This method is useful when C3-selectivity is paramount and N-acylation is a persistent issue.
Materials:
-
1-(Phenylsulfonyl)indole (1.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Aluminum chloride (AlCl₃) (1.1 mmol)
-
Acetic anhydride (1.1 mmol)
-
Aqueous NaOH or KOH for deprotection
-
Silica gel for column chromatography
Procedure:
-
To a magnetically stirred suspension of AlCl₃ (1.1 mmol) in anhydrous dichloromethane at room temperature, add 1-(phenylsulfonyl)indole (1.0 mmol).
-
Add acetic anhydride (1.1 mmol) and stir the mixture. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with water, dry over Na₂SO₄, and concentrate to yield 3-acetyl-1-(phenylsulfonyl)indole.
-
For deprotection, treat the 3-acyl-1-(phenylsulfonyl)indole with a base such as NaOH or KOH in a suitable solvent like methanol or ethanol.
-
After the deprotection is complete (monitored by TLC), neutralize the reaction mixture, extract the product, and purify by column chromatography to obtain the 3-acylindole.
References
Technical Support Center: Improving Regioselectivity in the 3-Acylation of Indoles
Welcome to the technical support center for indole acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the C3-regioselectivity of indole acylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation of an unprotected (N-H) indole is resulting in low yields and a significant amount of N-acylated product. How can I improve C3 selectivity?
A: This is a common challenge arising from the competing nucleophilicity of the indole nitrogen and the C3 position.[1] Traditional Friedel-Crafts conditions can also lead to polymerization of the electron-rich indole ring.[1] To enhance C3-regioselectivity, consider the following strategies:
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can promote decomposition.[2] Milder or sterically hindered Lewis acids are often more effective. Dialkylaluminum chlorides (e.g., Et₂AlCl, Me₂AlCl) have shown high efficiency for C3-acylation of unprotected indoles.[2]
-
Catalytic Systems: Metal triflates, such as Y(OTf)₃, are excellent, water-tolerant alternatives that can be used in catalytic amounts, minimizing substrate degradation.[1]
-
Solvent Choice: The reaction medium significantly influences selectivity. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄), have been shown to enhance the catalytic activity of metal triflates and dramatically improve C3-regioselectivity, often eliminating N-acylation completely.
-
N-H Protection (If Necessary): While avoiding extra steps is ideal, protecting the indole nitrogen with a group like phenylsulfonyl (PhSO₂) can effectively block N-acylation and direct the reaction exclusively to the C3 position.
Q2: I am observing acylation at the C2 position instead of C3. What factors control this selectivity?
A: While C3 is the most electronically favored site for electrophilic attack, C2 functionalization can occur under certain conditions. The regioselectivity can be influenced by directing groups and catalyst systems. For instance, specific palladium catalyst systems with a directing group at the C3 position, like a formyl or acetyl group, can promote functionalization at other positions, such as C4 or C2. Careful selection of the catalyst and any pre-existing functional groups on the indole is crucial to ensure C3-acylation.
Q3: Can I run the acylation without protecting the N-H group?
A: Yes, several modern protocols are designed for the direct C3-acylation of unprotected indoles. Methods using dialkylaluminum chlorides or catalytic metal triflates in ionic liquids are particularly effective for unprotected substrates, offering high yields and excellent regioselectivity. These approaches avoid the additional protection and deprotection steps, making the synthesis more efficient and "green".
Q4: What is the best acylating agent to use: an acyl chloride or an acid anhydride?
A: Both acyl chlorides and acid anhydrides are effective, and the optimal choice may depend on the specific catalytic system.
-
Acyl chlorides are highly reactive and work well with Lewis acids like diethylaluminum chloride (Et₂AlCl) and tin(IV) chloride (SnCl₄).
-
Acid anhydrides are often used in greener protocols, for example, with catalytic yttrium triflate (Y(OTf)₃) under microwave irradiation, which can provide excellent yields and regioselectivity in very short reaction times.
Data Presentation: Comparison of Catalysts for C3-Acylation
The choice of catalyst and conditions is critical for achieving high regioselectivity and yield. The tables below summarize quantitative data from various reported methods.
Table 1: Comparison of Lewis Acids for C3-Acetylation of Indole
| Entry | Lewis Acid | Acylating Agent | Solvent | Yield of 3-Acetylindole (%) | Reference |
| 1 | Et₂AlCl | Acetyl Chloride | CH₂Cl₂ | 86 | |
| 2 | Me₂AlCl | Acetyl Chloride | CH₂Cl₂ | 85 | |
| 3 | SnCl₄ | Acetyl Chloride | CS₂ | 95 | |
| 4 | Y(OTf)₃ | Acetic Anhydride | [BMI]BF₄ | 95 | |
| 5 | ZnO | Acetyl Chloride | [BMI]BF₄ | 85 |
Table 2: Effect of Metal Triflates on C3-Propionylation of Indole
Conditions: Indole (1 mmol), propionic anhydride (1 mmol), metal triflate (1 mol%), microwave irradiation at 120 °C for 5 min.
| Entry | Metal Triflates (1 mol%) | Yield (%) | C1/C2/C3 Ratio |
| 1 | Bi(OTf)₃ | 55 | 10/0/90 |
| 2 | Cu(OTf)₂ | 65 | 7/0/93 |
| 3 | In(OTf)₃ | 61 | 6/0/94 |
| 4 | Y(OTf)₃ | 95 | 4/0/96 |
| 5 | La(OTf)₃ | 81 | 4/0/96 |
| 6 | Gd(OTf)₃ | 76 | 5/0/95 |
Experimental Protocols
Below are detailed methodologies for key experiments discussed in this guide.
Protocol 1: C3-Acylation of Unprotected Indole using Diethylaluminum Chloride
This protocol describes a general and highly selective method for the 3-acylation of indoles bearing various functional groups without N-H protection.
1. Preparation:
-
To a solution of indole (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 mL, 1.1 mmol) dropwise.
2. Stirring:
-
Stir the resulting mixture at 0 °C for 20 minutes.
3. Acylation:
-
Add the desired acyl chloride (1.1 mmol) dropwise to the solution at 0 °C.
4. Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
5. Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
6. Extraction and Purification:
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-acylindole.
Protocol 2: Green C3-Acylation using Y(OTf)₃ in an Ionic Liquid
This protocol utilizes a recyclable catalyst system under microwave irradiation for a rapid and environmentally friendly synthesis.
1. Preparation:
-
In a microwave process vial, prepare a mixture of the indole (1.0 mmol), the acid anhydride (1.0 mmol), and yttrium(III) triflate (Y(OTf)₃) (0.01 mmol, 1 mol%) in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) (1 mL).
2. Reaction:
-
Seal the vial and subject it to monomode microwave irradiation at 120 °C for 5 minutes.
3. Work-up and Extraction:
-
After cooling, extract the reaction mixture with diethyl ether. The ionic liquid/catalyst phase can often be separated and reused.
4. Purification:
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 3-acylindole.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Poor C3-Regioselectivity
Caption: Troubleshooting flowchart for low C3-regioselectivity.
General Mechanism of Lewis Acid-Catalyzed C3-Acylation
Caption: General mechanism of Friedel-Crafts C3-acylation of indole.
References
Technical Support Center: Optimizing Synthesis of 3-Acetylindole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-acetylindole derivatives.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields and significant polymer formation during the Friedel-Crafts acylation of indole. What are the likely causes and how can I mitigate these issues?
A1: Low yields and polymerization are common challenges in the Friedel-Crafts acylation of unprotected (NH) indoles. The electron-rich nature of the indole ring makes it susceptible to polymerization under the acidic conditions of the reaction. Furthermore, the indole nitrogen can compete with the C3 position for the acylating agent, leading to the formation of N-acylated byproducts.[1]
To address these issues, consider the following optimization strategies:
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can promote polymerization.[2] Milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) or yttrium triflate (Y(OTf)₃) can significantly improve yields and reduce side reactions.[2][3]
-
Reaction Temperature: Carefully controlling the reaction temperature is crucial. Running the reaction at lower temperatures (e.g., 0 °C) can help to minimize polymerization and improve selectivity.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Dichloromethane is a commonly used solvent for these reactions.[1] Some modern protocols utilize ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄), which can enhance reaction rates and selectivity, especially when combined with microwave irradiation.
Q2: My reaction is producing a mixture of N-acylated and C3-acylated indoles. How can I improve the regioselectivity for the desired this compound?
A2: Achieving high C3-regioselectivity is a key challenge in indole acylation. The nitrogen atom (N1) and the carbon at the 3-position (C3) are both nucleophilic sites.
Here are several approaches to enhance C3-selectivity:
-
N-Protection: Protecting the indole nitrogen with a suitable protecting group, such as a phenylsulfonyl (PhSO₂) group, effectively blocks N-acylation and directs the electrophilic attack to the C3 position. However, this adds extra protection and deprotection steps to your synthesis.
-
Use of Specific Lewis Acids: As mentioned previously, the choice of Lewis acid is critical. Diethylaluminum chloride (Et₂AlCl) has been shown to provide high C3-selectivity without the need for N-protection.
-
Alternative Acylating Agents: While acetyl chloride and acetic anhydride are common, exploring other acylating agents in conjunction with specific catalysts can improve regioselectivity.
Q3: Are there greener synthesis methods available for this compound derivatives that avoid harsh Lewis acids and volatile organic solvents?
A3: Yes, green chemistry approaches for the synthesis of 3-acetylindoles have been developed. One effective method involves the use of a catalytic amount of yttrium triflate (Y(OTf)₃) in an ionic liquid ([BMI]BF₄) under microwave irradiation. This method offers several advantages:
-
Catalytic Lewis Acid: Only a small amount of the water-tolerant Lewis acid is required.
-
Ionic Liquid as Solvent: Ionic liquids are non-volatile and can often be recycled.
-
Microwave Irradiation: This technique can significantly reduce reaction times.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst (e.g., hydrolyzed Lewis acid). | Use fresh, anhydrous Lewis acid and ensure anhydrous reaction conditions. |
| Insufficiently reactive acylating agent. | Consider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride). | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Polymerization of Indole | Use of a strong Lewis acid (e.g., AlCl₃). | Switch to a milder Lewis acid like Et₂AlCl or Y(OTf)₃. |
| High reaction temperature. | Maintain a lower reaction temperature (e.g., 0 °C). | |
| Formation of N-Acylindole and/or 1,3-Diacetylindole | Unprotected indole nitrogen. | Protect the indole nitrogen with a suitable protecting group (e.g., PhSO₂). |
| Non-optimal Lewis acid. | Use a Lewis acid known to favor C3-acylation, such as Et₂AlCl. | |
| Reaction conditions favoring N-acylation. | Optimize solvent and temperature. | |
| Complex product mixture | Decomposition of starting material or product. | Use milder reaction conditions (catalyst, temperature). |
| Multiple side reactions occurring. | Re-evaluate the overall synthetic strategy; consider a different route to the target molecule. |
Data Presentation
Table 1: Effect of Different Metal Triflates on the Yield of 3-Propionylindole *
| Metal Triflate | Yield (%) |
| Y(OTf)₃ | 92 |
| Yb(OTf)₃ | 81 |
| Sc(OTf)₃ | 78 |
| La(OTf)₃ | 75 |
| In(OTf)₃ | 73 |
| Cu(OTf)₂ | 65 |
| Bi(OTf)₃ | 52 |
*Reaction Conditions: Indole (1 mmol), propionic anhydride (1 mmol), metal triflate (0.01 mmol) in [BMI]BF₄ (1 mL) under microwave irradiation at 120 °C for 5 min.
Table 2: Effect of Solvent on the Yield of 3-Propionylindole using Y(OTf)₃ *
| Solvent | Yield (%) | C3:N1 Selectivity |
| [BMI]BF₄ | 90 | >99:1 |
| Dichloromethane | 65 | 85:15 |
| Acetonitrile | 58 | 80:20 |
| Tetrahydrofuran | 45 | 70:30 |
*Reaction Conditions: Indole (1 mmol), propionic anhydride (1 mmol), Y(OTf)₃ (0.01 mmol) under microwave irradiation at 80 °C for 5 min.
Experimental Protocols
Protocol 1: C3-Acylation using Diethylaluminum Chloride
-
To a solution of indole (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere at 0 °C, add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 mL, 1.1 mmol) dropwise.
-
Stir the resulting mixture at 0 °C for 20 minutes.
-
Add the desired acyl chloride (1.1 mmol) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Green Synthesis using Y(OTf)₃ and Ionic Liquid with Microwave Irradiation
-
In a microwave process vial, prepare a mixture of the indole (1.0 mmol), the acid anhydride (1.0 mmol), and yttrium triflate (Y(OTf)₃) (0.01 mmol, 1 mol%) in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) (1 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 80-120 °C) for a specified time (e.g., 1-10 minutes).
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
The ionic liquid phase containing the catalyst can be separated, dried under vacuum, and reused.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Synthesis of this compound Derivatives via Aldol Condensation
-
To a solution of this compound (0.01 mol) in methanol (50 mL), add the desired aromatic aldehyde (0.01 mol).
-
Add a 2% sodium hydroxide solution.
-
Stir the reaction mixture at room temperature for 9-10 hours.
-
Evaporate the solvent.
-
Pour the mixture into ice water.
-
Filter the resulting solid, wash with water, and recrystallize from methanol to obtain the purified product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound using Et₂AlCl.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of an I3C derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to avoid during the synthesis of 3-Acetylindole
Technical Support Center: Synthesis of 3-Acetylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side reactions observed during the Friedel-Crafts acylation of indole to produce this compound?
When synthesizing this compound via Friedel-Crafts acylation, several side reactions can occur, leading to the formation of undesired byproducts and a reduction in the yield of the target molecule.[1] The primary side reactions include:
-
N-Acylation: The nitrogen atom of the indole ring is also a nucleophilic site and can be acylated to form 1-acetylindole.[2][3] This is a common competing reaction, especially when using highly reactive acylating agents.[1]
-
1,3-Diacylation: Subsequent acylation of the initially formed this compound or 1-acetylindole can lead to the formation of 1,3-diacetylindole.
-
Polymerization: Under strong acidic conditions, such as those often employed in traditional Friedel-Crafts reactions with strong Lewis acids like AlCl₃, indole can undergo acid-catalyzed polymerization, resulting in the formation of tarry, insoluble materials.
-
Reaction at other positions: While C3 is the most reactive carbon for electrophilic substitution, minor substitution at other positions on the indole ring can also occur, though this is less common.
Q2: How can I minimize the formation of N-acylated and diacylated byproducts?
Minimizing N-acylation and subsequent diacylation is crucial for achieving a high yield of this compound. Several strategies can be employed:
-
N-Protection: Protecting the indole nitrogen with a suitable protecting group, such as a phenylsulfonyl (PhSO₂) group, can effectively block N-acylation. The protecting group can be removed after the C3-acylation is complete.
-
Choice of Lewis Acid: Using milder or more selective Lewis acids can favor C3-acylation over N-acylation. For instance, diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to promote selective C3-acylation of unprotected indoles in high yields. Yttrium triflate (Y(OTf)₃) has also been identified as an effective catalyst for regioselective 3-acylation, particularly with acid anhydrides.
-
Reaction Conditions: A two-step, one-pot method involves the initial formation of 1,3-diacetylindole, followed by selective cleavage of the N-acetyl group with a base like aqueous or alcoholic sodium hydroxide to yield this compound.
| Catalyst/Method | Acylating Agent | Solvent | Yield of this compound | Key Feature | Reference |
| Diethylaluminum chloride (Et₂AlCl) | Acyl Chlorides | CH₂Cl₂ | High | Mild conditions, no N-protection needed | |
| Yttrium triflate (Y(OTf)₃) | Acid Anhydrides | [BMI]BF₄ | Excellent | Green method, high regioselectivity | |
| Boron trifluoride etherate (BF₃·Et₂O) | Anhydrides | Not specified | High | Efficient and scalable | |
| N-Protection (PhSO₂) | Acid Chlorides/Anhydrides | Not specified | 81-99% (protected) | Blocks N-acylation | |
| Two-step (Diacetylation then hydrolysis) | Acetic Anhydride | Ethanol | 75% | Avoids harsh Friedel-Crafts conditions |
Table 1: Comparison of different methods to minimize N-acylation and diacylation.
Q3: I am observing significant amounts of a tar-like substance in my reaction. What is causing this and how can I prevent it?
The formation of a tar-like substance is likely due to the acid-catalyzed polymerization of indole. This is a common issue when using strong Lewis acids like aluminum chloride (AlCl₃) under harsh reaction conditions.
Troubleshooting Steps:
-
Change the Lewis Acid: Switch to a milder Lewis acid. As mentioned previously, dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) are less prone to causing polymerization compared to AlCl₃. Other alternatives include tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·Et₂O).
-
Control Reaction Temperature: Perform the reaction at lower temperatures to reduce the rate of polymerization.
-
Use N-Protected Indole: The presence of an electron-withdrawing protecting group on the indole nitrogen deactivates the ring towards polymerization.
-
Alternative Synthetic Routes: Consider methods that do not rely on strong Lewis acids, such as the Vilsmeier-Haack reaction or the acylation of indole Grignard reagents.
Experimental Protocols
Protocol 1: Regioselective 3-Acylation using Yttrium Triflate and Microwave Irradiation
This protocol is adapted from a green chemistry approach that offers high regioselectivity and rapid reaction times.
Materials:
-
Indole
-
Acetic anhydride
-
Yttrium triflate (Y(OTf)₃)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine indole (1 equivalent), acetic anhydride (1 equivalent), and yttrium triflate (1 mol%).
-
Add [BMI]BF₄ as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 5 minutes.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by chromatography or recrystallization to obtain this compound.
Protocol 2: Selective 3-Acylation using Diethylaluminum Chloride
This method provides high yields of this compound from unprotected indole under mild conditions.
Materials:
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Indole
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Acetyl chloride
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Diethylaluminum chloride (Et₂AlCl) solution in hexanes
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Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
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Dissolve indole (1 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylaluminum chloride (1.1 equivalents) to the solution and stir for 15 minutes.
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Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent in vacuo and purify the residue by column chromatography on silica gel to yield this compound.
References
Technical Support Center: Characterization of 3-Acetylindole Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3-acetylindole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples and how can I detect them?
A1: The most frequent impurities in this compound arise from the synthesis process. These include unreacted starting materials like indole, and byproducts such as 1-acetylindole and 1,3-diacetylindole.[1][2] These impurities can be readily detected and distinguished from the desired this compound product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: My 1H NMR spectrum of this compound shows unexpected peaks. What could be the cause?
A2: Unexpected peaks in the 1H NMR spectrum can be due to several factors:
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Residual Solvents: Common laboratory solvents like acetone, ethyl acetate, or dichloromethane can be retained in the sample even after drying under high vacuum.[3]
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Presence of Impurities: As mentioned in Q1, synthetic byproducts like 1-acetylindole or 1,3-diacetylindole will exhibit distinct signals.
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Degradation: this compound can be susceptible to degradation under certain conditions (e.g., exposure to strong acids, bases, or light), leading to the formation of new products with their own NMR signals.
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Water: The presence of water in the NMR solvent can lead to a broad peak, which might obscure other signals. Adding a drop of D2O can help identify exchangeable protons (like the N-H of the indole ring) as their peaks will disappear or shift.[3]
Q3: I am having trouble achieving good separation of this compound from its impurities by HPLC. What can I do?
A3: Optimizing your HPLC method is key. Consider the following adjustments:
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Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous phase. A gradient elution may be necessary to resolve closely eluting peaks.
-
Column Chemistry: A standard C18 column is often a good starting point, but if co-elution persists, consider a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase).
-
pH of the Mobile Phase: The pH can influence the retention time of ionizable compounds. Adjusting the pH of the aqueous component of your mobile phase can significantly improve separation.
-
Column Temperature: Changing the column temperature can affect the selectivity of the separation.
Q4: What are the expected major fragments in the mass spectrum of this compound?
A4: In electron ionization mass spectrometry (EI-MS), this compound (molecular weight: 159.18 g/mol ) will typically show a prominent molecular ion peak (M+•) at m/z 159. Common fragmentation patterns involve the loss of the acetyl group or parts of it. Key fragments to look for include:
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m/z 144: Loss of a methyl radical (•CH3) from the acetyl group.
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m/z 116: Loss of the entire acetyl group as a ketene (CH2=C=O).
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m/z 89: Further fragmentation of the indole ring.
Troubleshooting Guides
1H NMR Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Broad peaks in the spectrum | Poor shimming of the NMR spectrometer.Low sample solubility.Sample is too concentrated. | Re-shim the instrument.Try a different deuterated solvent in which the compound is more soluble (e.g., DMSO-d6, Acetone-d6).Dilute the sample. |
| Overlapping aromatic signals | Insufficient resolution in the chosen solvent. | Try acquiring the spectrum in a different solvent, such as benzene-d6, which can induce different chemical shifts due to aromatic solvent-induced shifts (ASIS). |
| Disappearance of the N-H proton signal | Exchange with residual water in the solvent. | Use a freshly opened ampule of deuterated solvent or dry the solvent over molecular sieves. To confirm, add a drop of D2O to the NMR tube; the N-H peak should disappear. |
| Signals for 1-acetylindole or 1,3-diacetylindole are present | Incomplete reaction or side reactions during synthesis. | Refer to the 1H NMR data table below to confirm the identity of the impurities. Further purification of the sample by column chromatography or recrystallization is necessary. |
| Proton | This compound | 1-Acetylindole | 1,3-Diacetylindole |
| N-H | ~8.2-8.5 (br s) | N/A | N/A |
| Indole H-2 | ~8.1-8.3 (s) | ~7.2-7.4 (d) | ~8.4 (s) |
| Indole H-4 | ~8.1-8.3 (d) | ~8.2-8.4 (d) | ~8.3 (d) |
| Indole H-5, H-6, H-7 | ~7.2-7.5 (m) | ~7.2-7.5 (m) | ~7.3-7.5 (m) |
| Acetyl CH3 (C3) | ~2.5 (s) | N/A | ~2.7 (s) |
| Acetyl CH3 (N1) | N/A | ~2.6 (s) | ~2.6 (s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from various sources.
Mass Spectrometry Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No molecular ion peak (M+•) observed | The molecular ion is unstable and has completely fragmented. | Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less energetic and more likely to preserve the molecular ion. |
| Unexpected high molecular weight ions | Presence of dimers or adducts (e.g., with sodium, [M+Na]+). | Review the sample preparation and handling. Ensure high purity of solvents. In ESI, the formation of adducts is common and can help confirm the molecular weight. |
| Complex fragmentation pattern | The sample is a mixture of isomers or impurities. | Couple the mass spectrometer to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to analyze the components individually. |
| Compound | Molecular Ion (M+•) | Key Fragments |
| This compound | 159 | 144, 116, 89 |
| 1-Acetylindole | 159 | 117 (loss of ketene), 89 |
| 1,3-Diacetylindole | 201 | 159 (loss of ketene), 144, 116 |
Data based on typical EI fragmentation patterns.
Forced Degradation Studies
| Problem | Challenge | Recommended Protocol |
| No degradation observed under initial stress conditions | The compound is highly stable. | Increase the severity of the conditions. For acid/base hydrolysis, increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl/NaOH) and/or the temperature. For oxidative stress, increase the concentration of H2O2 (e.g., from 3% to 30%). |
| Complete and rapid degradation | The compound is highly labile under the tested conditions. | Use milder conditions. Decrease the temperature, shorten the exposure time, and use lower concentrations of the stressor (e.g., 0.01N HCl/NaOH). |
| Poor mass balance in the stability-indicating method | Degradation products are not being detected (e.g., they are non-UV active or are precipitating). | Use a mass-sensitive detector (like a mass spectrometer) in parallel with a UV detector. Check for sample precipitation during the study. Ensure the chromatographic method is capable of eluting all potential degradation products. |
Experimental Protocols
Protocol 1: General 1H NMR Sample Preparation
-
Weigh approximately 5-10 mg of the this compound product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
Protocol 2: Forced Degradation - Acid Hydrolysis
-
Prepare a stock solution of the this compound product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1N HCl.
-
Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Caption: Decision tree for troubleshooting unexpected peaks in a ¹H NMR spectrum.
References
Preventing the formation of 1,3-diacetylindole byproduct
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acetylation of indoles. The primary focus is on preventing the formation of the common byproduct, 1,3-diacetylindole, and achieving selective mono-acetylation at either the N-1 or C-3 position.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-diacetylindole and why is it a common byproduct?
A1: 1,3-diacetylindole is a molecule where acetyl groups are attached to both the nitrogen atom (position 1) and the carbon at position 3 of the indole ring. Indole has two primary nucleophilic sites: the N-1 position and the C-3 position, with the C-3 position being the most electron-rich and generally more reactive towards electrophiles.[1] During acetylation reactions, particularly under Friedel-Crafts conditions using reagents like acetic anhydride, the initial acetylation can occur at the C-3 position to form 3-acetylindole.[2] This mono-acetylated product can then undergo a second acetylation at the N-1 position, leading to the formation of the 1,3-diacetylindole byproduct.[2] The reaction conditions, choice of catalyst, and acylating agent significantly influence the selectivity and the extent of this di-acetylation.
Q2: How can I selectively synthesize N-acetylindole?
A2: Achieving selective N-acetylation of indole requires conditions that favor reaction at the nitrogen atom over the C-3 position. One effective method involves the use of thioesters as a stable acyl source in a mild, efficient, and highly chemoselective process.[3][4] Another established protocol involves generating the indolyl potassium anion by treating indole with powdered potassium hydroxide in dimethyl sulfoxide (DMSO) at room temperature, followed by the addition of acetic anhydride. This method cleanly affords the N-acetylindole with good yields. The use of a strong base deprotonates the indole nitrogen, increasing its nucleophilicity and directing the acetylation to that position.
Q3: What are the key strategies to promote selective C-3 acetylation and avoid the 1,3-diacetylindole byproduct?
A3: To favor the formation of this compound while minimizing the 1,3-diacetylated byproduct, several strategies can be employed:
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Choice of Lewis Acid: The use of specific Lewis acids is crucial. For instance, diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to selectively promote acylation at the 3-position in high yields, even without N-H protection. Yttrium triflate (Y(OTf)₃) in an ionic liquid has also been reported as an effective catalyst for regioselective 3-acylation.
-
Reaction Conditions: Performing the reaction under mild conditions is essential to prevent over-acetylation.
-
Use of Indole Salts: The acylation of indole salts, such as those formed with Grignard reagents or zinc, can direct the acylation to the C-3 position.
-
Alternative Acylating Agents: While acetic anhydride is common, exploring other acylating agents in combination with the right catalyst can improve selectivity.
Q4: I have already formed a significant amount of 1,3-diacetylindole. Is it possible to convert it back to this compound?
A4: Yes, it is possible to hydrolyze the 1,3-diacetylindole byproduct to obtain the desired this compound. A common laboratory procedure involves suspending the 1,3-diacetylindole in ethanol and treating it with a solution of sodium hydroxide (e.g., 2N). The mixture is stirred and gently warmed to facilitate the dissolution and selective hydrolysis of the N-acetyl group, which is more labile than the C-acetyl group. After the reaction, the this compound can be precipitated by dilution with water and collected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High yield of 1,3-diacetylindole byproduct | Reaction conditions are too harsh (e.g., high temperature, long reaction time). | Reduce the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using techniques like TLC. |
| The chosen Lewis acid is not selective for C-3 acetylation. | Switch to a more selective Lewis acid catalyst such as diethylaluminum chloride (Et₂AlCl) or yttrium triflate (Y(OTf)₃). | |
| Use of a highly reactive acylating agent like acetic anhydride without proper control. | Consider using a less reactive acylating agent or a different acetylation protocol, such as those employing thioesters for N-acetylation. | |
| Low or no yield of the desired acetylated indole | Inappropriate choice of catalyst for the desired regioselectivity. | For N-acetylation, use a base like powdered KOH in DMSO. For C-3 acetylation, use a suitable Lewis acid like Et₂AlCl. |
| The indole starting material has decomposed. | Indoles can be sensitive to strong acids. Ensure the reaction conditions are not overly acidic, which can lead to polymerization. Use of milder Lewis acids can mitigate this. | |
| Formation of a complex mixture of products | Competing N- and C-acetylation, along with potential side reactions. | Optimize the reaction conditions for selectivity. For C-3 acylation, using indole salts can improve regioselectivity. For N-acetylation, the KOH/DMSO method provides high selectivity. |
| The indole substrate has functional groups that are not compatible with the reaction conditions. | Protect sensitive functional groups on the indole ring before carrying out the acetylation. Alternatively, choose a milder acetylation method with better functional group tolerance. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Indole Acetylation
| Desired Product | Acylating Agent | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| N-acetylindole | Acetic anhydride | Powdered KOH | DMSO | Room Temp. | Good | |
| N-acylindoles | Thioesters | Cs₂CO₃ | Xylene | 140 °C | Moderate to Good | |
| This compound | Acetyl chloride | Et₂AlCl | CH₂Cl₂ | Not specified | 86% | |
| 3-propionylindole | Propionic anhydride | Y(OTf)₃ | [BMI]BF₄ (ionic liquid) | 120 °C (Microwave) | High | |
| 1,3-diacetylindole | Acetic anhydride | Phosphoric acid | None | Reflux | 55% | |
| This compound (from 1,3-diacetylindole) | - | 2N NaOH | Ethanol | Warm | 87% |
Experimental Protocols
Protocol 1: Selective N-Acetylation of Indole
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To a solution of indole in dimethyl sulfoxide (DMSO) at room temperature, add powdered potassium hydroxide (KOH).
-
Stir the mixture to allow for the formation of the indolyl potassium anion.
-
Slowly add acetic anhydride to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup to isolate the N-acetylindole.
Protocol 2: Selective 3-Acetylation of Indole
-
Dissolve the indole substrate in dichloromethane (CH₂Cl₂).
-
Add diethylaluminum chloride (Et₂AlCl) to the solution under an inert atmosphere.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride) to the reaction mixture.
-
Stir the reaction at the appropriate temperature until completion (monitor by TLC).
-
Carefully quench the reaction and perform an aqueous workup to isolate the 3-acylindole.
Protocol 3: Hydrolysis of 1,3-diacetylindole to this compound
-
Suspend 1,3-diacetylindole in ethanol.
-
Add a 2N aqueous solution of sodium hydroxide (NaOH).
-
Stir and gently warm the mixture until the solid dissolves and the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and precipitate the product by diluting with water.
-
Collect the precipitated this compound by filtration and recrystallize from ethanol.
Visualizations
References
Technical Support Center: Strategies for Scaling Up 3-Acetylindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 3-acetylindole, a key intermediate in the development of numerous pharmaceuticals. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist you in transitioning from laboratory-scale experiments to pilot and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound synthesis?
A1: The most significant challenges encountered during the scale-up of this compound synthesis include:
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Exothermic Reaction Management: Friedel-Crafts acylation, a common synthetic route, is highly exothermic. Inadequate heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions, reducing yield and purity, and in worst-case scenarios, causing thermal runaway.[1]
-
Reagent Addition and Mixing: Ensuring homogenous mixing of reactants in large vessels is critical to avoid localized overheating and byproduct formation. The rate of addition of reagents, particularly the Lewis acid and acylating agent, must be carefully controlled.
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Byproduct Formation: On a larger scale, minor side reactions can lead to significant quantities of impurities, complicating purification. Common byproducts include 1-acetylindole, 1,3-diacetylindole, and polymeric materials.
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Product Isolation and Purification: Isolating and purifying large quantities of this compound can be challenging. Efficient, scalable purification methods are necessary to achieve the desired product quality.
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Safety and Handling: Handling large volumes of hazardous materials such as strong acids, flammable solvents, and reactive reagents requires stringent safety protocols and specialized equipment.
Q2: Which synthetic route is most suitable for large-scale production of this compound?
A2: Both Friedel-Crafts acylation and the two-step diacylation/mono-deacetylation method are viable for large-scale synthesis. The choice depends on factors such as cost of raw materials, available equipment, and desired purity.
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Friedel-Crafts Acylation: This is a direct and often high-yielding method. However, it requires careful control of the exothermic reaction and can generate significant waste streams from the Lewis acid catalyst.
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Diacylation/Mono-deacetylation: This two-step process can be more economical due to the use of cheaper reagents like acetic anhydride and sodium hydroxide. It may also offer better control over byproduct formation.
Q3: How can I minimize the formation of the 1-acetylindole and 1,3-diacetylindole byproducts?
A3: The formation of N-acylated byproducts can be minimized by:
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Protecting the Indole Nitrogen: Using a protecting group on the indole nitrogen can prevent N-acylation, but this adds extra steps to the synthesis.
-
Optimizing Reaction Conditions: Careful control of temperature and the stoichiometry of the Lewis acid can favor C3-acylation over N-acylation.
-
Two-Step Diacylation/Mono-deacetylation: This method inherently avoids the issue of mixed C- and N-acylation in a single step by first forming the 1,3-diacetylindole, which is then selectively hydrolyzed to the desired this compound.
Q4: What are the recommended purification methods for kilogram-scale production of this compound?
A4: For large-scale purification, recrystallization is the most common and effective method. The choice of solvent is critical for achieving high purity and yield. Ethanol is a frequently used solvent for the recrystallization of this compound. The process typically involves dissolving the crude product in a hot solvent, followed by cooling to induce crystallization, filtration, and drying. For industrial-scale operations, this is carried out in large, jacketed reactors with controlled cooling profiles and filtration systems like Nutsche filters.
Troubleshooting Guides
Friedel-Crafts Acylation
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Side reactions due to high temperature; Inactive catalyst. | Ensure anhydrous conditions. Optimize reaction time and temperature. Use a fresh, high-quality Lewis acid. Consider a more reactive acylating agent. |
| Dark, Tarry Product | Polymerization of indole; Overheating. | Maintain a low reaction temperature (0-10 °C). Ensure slow and controlled addition of reagents. Use a less aggressive Lewis acid. |
| Formation of Multiple Products (isomers) | High reaction temperature reducing selectivity. | Perform the reaction at a lower temperature to favor the thermodynamically more stable this compound.[1] |
| Thermal Runaway during Scale-Up | Decreased surface-area-to-volume ratio leading to poor heat dissipation.[1] | Conduct a thorough calorimetric study before scaling up. Implement a robust cooling system (e.g., jacketed reactor with a powerful chiller). Control the rate of reagent addition carefully. Consider using a continuous flow reactor for better heat management. |
Diacylation/Mono-deacetylation
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Diacylation | Insufficient reaction time or temperature; Low concentration of acetic anhydride. | Increase the reflux time. Ensure the reaction temperature is maintained. Use a larger excess of acetic anhydride. |
| Incomplete N-deacetylation | Insufficient base or reaction time; Low temperature. | Increase the amount of sodium hydroxide or potassium hydroxide. Gently heat the reaction mixture to ensure complete dissolution and reaction. Increase the reaction time and monitor by TLC. |
| Low Overall Yield | Mechanical losses during filtration and transfer; Incomplete precipitation of the product. | Ensure efficient filtration and washing of the product. After hydrolysis, ensure the solution is sufficiently diluted with cold water to maximize precipitation. |
Experimental Protocols
Friedel-Crafts Acylation (Kilogram Scale)
Safety Precautions: This reaction is highly exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood or a contained reactor system. Appropriate personal protective equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat, is mandatory.
Equipment:
-
100 L glass-lined or Hastelloy jacketed reactor with a mechanical stirrer, temperature probe, and a reflux condenser connected to a scrubber for HCl gas.
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Addition funnel or dosing pump for controlled addition of liquids.
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Cooling/heating circulator for the reactor jacket.
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Nutsche filter or centrifuge for product isolation.
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Vacuum oven for drying.
Materials:
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Indole (5.0 kg, 42.7 mol)
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Anhydrous Dichloromethane (DCM) (50 L)
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Aluminum Chloride (AlCl₃) (7.1 kg, 53.3 mol)
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Acetyl Chloride (3.7 kg, 47.0 mol)
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Hydrochloric Acid (1 M)
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Sodium Sulfate
Procedure:
-
Charge the reactor with indole and anhydrous DCM. Stir until the indole is completely dissolved.
-
Cool the reactor jacket to 0-5 °C.
-
Slowly add aluminum chloride portion-wise to the stirred solution, maintaining the internal temperature below 10 °C. The addition may take 1-2 hours.
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Once the AlCl₃ addition is complete, slowly add acetyl chloride via the addition funnel or dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
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Upon completion, slowly and carefully quench the reaction by adding the reaction mixture to a separate vessel containing crushed ice and 1 M HCl. This should be done with vigorous stirring and cooling.
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Separate the organic layer. Extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol.
Diacylation and Selective N-deacetylation (Gram Scale)
Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Phosphoric acid is corrosive. Handle both with care in a fume hood and wear appropriate PPE.
Equipment:
-
Round-bottom flask with a reflux condenser and a calcium chloride guard tube.
-
Magnetic stirrer and heating mantle.
-
Beaker, Buchner funnel, and filter paper.
Materials:
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Indole (10 g, 85.4 mmol)
-
Acetic Anhydride (100 mL)
-
85% Phosphoric Acid (~2.5 mL)
-
Sodium Bicarbonate
-
Ethanol
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2 N Sodium Hydroxide solution
-
Ice
Procedure:
Step 1: Synthesis of 1,3-Diacetylindole
-
In a round-bottom flask, combine indole and acetic anhydride.
-
Slowly add phosphoric acid dropwise to the mixture.
-
Attach a reflux condenser and heat the mixture on a steam bath or in a heating mantle to reflux for 20 minutes.
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Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the excess acid by the slow addition of sodium bicarbonate until effervescence ceases.
-
Allow the mixture to stand in an ice bath for 10-15 minutes to allow the product to precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude 1,3-diacetylindole can be used directly in the next step or recrystallized from ethanol. A typical yield is around 55%.
Step 2: Synthesis of this compound from 1,3-Diacetylindole
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Suspend the crude 1,3-diacetylindole (e.g., 10 g) in ethanol (50 mL).
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Add 2 N sodium hydroxide solution (100 mL).
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Stir and gently warm the mixture until the solid dissolves completely.
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Precipitate the product by diluting the reaction mixture with cold water.
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Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure this compound. A typical yield for this step is around 87%.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters for Friedel-Crafts Acylation
| Parameter | Lab-Scale (10 g Indole) | Pilot-Scale (5 kg Indole) | Key Considerations for Scale-Up |
| Indole:AlCl₃:AcCl Molar Ratio | 1 : 1.25 : 1.1 | 1 : 1.25 : 1.1 | Maintain stoichiometry; ensure accurate dosing on a large scale. |
| Solvent Volume | 100 mL DCM | 50 L DCM | Ensure sufficient solvent for good mixing and heat transfer, but minimize for process efficiency. |
| Reaction Temperature | 0-10 °C | 0-10 °C | Crucial to maintain this range. Requires a powerful and responsive cooling system for the larger reactor. |
| Addition Time (Acylating Agent) | 30-60 minutes | 2-3 hours | Slower addition is critical to control the exotherm. Monitor internal temperature closely. |
| Reaction Time | 2-4 hours | 2-4 hours | Monitor by in-process controls (e.g., HPLC) to determine the endpoint accurately. |
| Typical Yield (Crude) | 85-95% | 80-90% | Yields may be slightly lower on a larger scale due to handling and transfer losses. |
Mandatory Visualizations
Caption: Friedel-Crafts Acylation Experimental Workflow.
Caption: Troubleshooting Logic for Low Yield.
This technical support center provides a starting point for scaling up the synthesis of this compound. For specific applications and large-scale manufacturing, it is essential to conduct a thorough process safety assessment, including a Hazard and Operability (HAZOP) study, to ensure safe and efficient production.
References
Validation & Comparative
In Vitro Validation of 3-Acetylindole's Anti-inflammatory Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-inflammatory potential of 3-Acetylindole and its derivatives against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). This document summarizes key experimental data, details relevant protocols, and visualizes associated signaling pathways to support further research and development.
While this compound is a common precursor in the synthesis of various bioactive molecules, literature predominantly focuses on the anti-inflammatory activity of its derivatives rather than the parent compound itself. This guide, therefore, presents available data on these derivatives as a proxy for the potential of the this compound scaffold and compares them against established anti-inflammatory agents.
Data Summary: A Comparative Analysis
The primary in vitro method reported for assessing the anti-inflammatory activity of this compound derivatives is the inhibition of albumin denaturation assay. This assay is a well-established method for screening anti-inflammatory drugs, as the denaturation of proteins is a key hallmark of inflammation. The data presented below is collated from studies synthesizing chalcone derivatives of this compound.
| Compound/Drug | Assay | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference |
| This compound Derivative (Chalcone 1) | Albumin Denaturation | 100 | 75.8 | ~50 | [1] |
| This compound Derivative (Chalcone 2) | Albumin Denaturation | 100 | 82.3 | <50 | [1] |
| Diclofenac Sodium (Standard) | Albumin Denaturation | 100 | 92.5 | ~40 | [1] |
| Aspirin (Standard) | Albumin Denaturation | 100 | 85.9 | Not Reported |
Note: Specific IC50 values for the this compound derivatives were not explicitly stated in the primary literature but are inferred from graphical data to be competitive with the standard, Diclofenac Sodium.
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below to facilitate the replication and validation of these findings.
Inhibition of Albumin Denaturation Assay
This assay is a widely used, simple, and cost-effective method to screen for anti-inflammatory activity. It is based on the principle that anti-inflammatory drugs can inhibit the heat-induced denaturation of proteins.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a standard protein like bovine serum albumin (BSA) or egg albumin when subjected to heat or other denaturing agents is a measure of its anti-inflammatory potential.
Protocol:
-
Preparation of Reagents:
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
1% w/v Bovine Serum Albumin (BSA) solution in PBS.
-
Test compounds (this compound derivatives) and standard drug (Diclofenac Sodium) dissolved in a minimal amount of DMSO and then diluted with PBS to desired concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
Assay Procedure:
-
To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or standard drug solution at various concentrations.
-
A control group is prepared by adding 0.5 mL of PBS instead of the test solution to the BSA solution.
-
The reaction mixtures are incubated at 37°C for 20 minutes.
-
Following incubation, the samples are heated at 70°C for 10 minutes in a water bath to induce denaturation.
-
After cooling to room temperature, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) is determined by plotting the percentage inhibition against the concentration of the test compound.
-
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cell-based assay is crucial for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.
Principle: RAW 264.7 macrophages, when stimulated with LPS, produce nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or standard drug (e.g., L-NAME) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a vehicle control group (LPS with DMSO) are also included.
-
-
Nitrite Quantification (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
-
Calculation:
-
The percentage inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the key signaling pathway implicated in inflammation and the experimental workflows described above.
Caption: Workflow for the in vitro inhibition of albumin denaturation assay.
Caption: Workflow for the LPS-induced nitric oxide production assay.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
3-Acetylindole in Drug Discovery: A Comparative Guide to its Derivatives and Other Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of indole derivatives, 3-acetylindole has emerged as a particularly versatile starting point for the synthesis of novel therapeutic agents. This guide provides an objective comparison of this compound and its derivatives against other notable indole compounds in the context of drug discovery, supported by experimental data and detailed methodologies.
Overview of Biological Activities
Indole derivatives, as a class, exhibit a remarkable spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] this compound serves as a key precursor in the synthesis of many of these bioactive molecules.[2] The acetyl group at the C3 position provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds with enhanced potency and selectivity.[3]
Comparative Anticancer Activity
A significant area of research for indole derivatives is in oncology. Derivatives of this compound, particularly chalcones, have demonstrated notable cytotoxic effects against various cancer cell lines.
Quantitative Comparison of Anticancer Activity (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT116 (Colon) | HeLa (Cervical) | A549 (Lung) | Reference |
| This compound Chalcone Derivative (18c) | - | - | 18.2 ± 2.9 | - | - | |
| Indole-3-carbinol (I3C) | ~209 - 248.1 | - | - | - | - | |
| N-ethyl-3-acetylindole Chalcone (3a-e) | >50 | 13 - 19 | >50 | - | >50 | |
| Indolylpyrimidine Derivative | - | - | - | - | 5.01 - 14.36 | |
| Indomethacin Analog (10d) | - | - | - | - | - |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Several indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway. A derivative of indole-3-carbinol, (3-chloroacetyl)-indole, has been identified as a specific inhibitor of Akt, leading to the suppression of downstream mTOR signaling and inducing apoptosis in colon cancer cells.
Mechanism of Action: Tubulin Polymerization Inhibition
Another important anticancer mechanism for certain indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Comparative Anti-inflammatory Activity
Indomethacin, an indole-3-acetic acid derivative, is a well-established nonsteroidal anti-inflammatory drug (NSAID). Research has explored other indole derivatives, including those derived from this compound, for their anti-inflammatory potential, often with the aim of reducing the gastrointestinal side effects associated with traditional NSAIDs.
Quantitative Comparison of Anti-inflammatory Activity
| Compound/Derivative | In Vivo Paw Edema Inhibition (%) | In Vitro COX-2 Inhibition (IC50 in µM) | Reference |
| This compound Derivative (LV-5) | High (not quantified) | - | |
| Indole Derivative (S3) | 61.20 (after 3h) | - | |
| Indole Derivative (S14) | 63.69 (after 3h) | - | |
| Indomethacin | 76.89 (after 3h) | - | |
| Indomethacin Analog (10d) | Highest in study (not quantified) | - |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Comparative Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| This compound Derivative (1c, 1d, 1f, 1g, 1k, 1l) | High activity (not quantified) | High activity (not quantified) | High activity (not quantified) | - | |
| 4-(Indol-3-yl)thiazole-2-amine (5x) | - | 0.06 - 0.12 | - | - | |
| Indole derivative (1b, 2b-d, 3b-d) | - | - | - | 3.125 | |
| Ciprofloxacin (Standard) | - | - | - | - | - |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
References
Spectroscopic comparison of 3-Acetylindole and its precursors
In the landscape of pharmaceutical research and organic synthesis, a thorough understanding of the molecular fingerprint of a compound and its synthetic precursors is paramount. This guide provides a detailed spectroscopic comparison of the pharmaceutically relevant compound, 3-Acetylindole, with its common precursors, Indole and Acetic Anhydride. Through an objective lens, we will examine their characteristic spectral features using Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.
At a Glance: Spectroscopic Data Summary
To facilitate a clear and direct comparison, the key spectroscopic data for this compound, Indole, and Acetic Anhydride are summarized in the table below. This quantitative overview serves as a quick reference for researchers to distinguish between these compounds based on their unique spectral properties.
| Compound | FT-IR (cm⁻¹) | UV-Vis (λmax, nm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Indole | 3400-3500 (N-H stretch), 3100-3120 (C-H aromatic stretch), 1450-1600 (C=C aromatic stretch), 740-750 (C-H aromatic bend) | ~220, ~270-280, ~290 | 8.1 (s, 1H, NH), 7.6 (d, 1H), 7.1-7.2 (m, 3H), 6.5 (t, 1H) | 135.8, 127.9, 124.2, 121.9, 120.8, 119.7, 111.1, 102.3 |
| Acetic Anhydride | 1825 & 1750 (C=O anhydride stretch, symmetric & asymmetric), 1125 (C-O stretch) | No significant absorption in UV-Vis range | 2.2 (s, 6H) | 167.3, 22.3 |
| This compound | 3200-3300 (N-H stretch), 1630-1640 (C=O ketone stretch), 3100 (C-H aromatic stretch), 1450-1600 (C=C aromatic stretch) | ~215, ~245, ~300 | 8.3 (br s, 1H, NH), 8.2 (s, 1H), 7.2-7.8 (m, 4H), 2.5 (s, 3H) | 192.5, 137.2, 131.5, 126.1, 122.8, 121.7, 121.3, 116.4, 111.8, 27.4 |
The Synthetic Pathway: From Precursors to Product
The synthesis of this compound from Indole and Acetic Anhydride is a classic example of a Friedel-Crafts acylation reaction.[1][2] This reaction introduces an acetyl group onto the electron-rich indole ring, specifically at the C3 position.
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific research. The following sections outline the protocols for the synthesis of this compound and its subsequent spectroscopic analysis.
Synthesis of this compound
This protocol is based on the Friedel-Crafts acylation of indole.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole in a suitable solvent such as dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, for instance, aluminum chloride (AlCl₃).
-
Acylation: While maintaining the low temperature, add acetic anhydride dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours. The progress can be monitored using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Analysis Workflow
The following workflow outlines the general steps for acquiring FT-IR, UV-Vis, and NMR spectra for the synthesized this compound and its precursors.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples like indole and this compound, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet.[3] Liquid samples like acetic anhydride can be analyzed as a thin film between two KBr plates.
-
Background Spectrum: A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically below 1.0).
-
Blank Measurement: A cuvette containing only the solvent is used to record a baseline spectrum.
-
Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, this provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule.
This comprehensive guide provides the foundational spectroscopic data and experimental context for researchers working with this compound and its precursors. By understanding the distinct spectral characteristics of each compound, scientists can effectively monitor reaction progress, confirm product identity, and ensure the purity of their materials.
References
Assessing the Purity of Synthesized 3-Acetylindole: A Comparative Guide to TLC and NMR Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two common analytical techniques, Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of synthesized 3-Acetylindole. This guide includes detailed experimental protocols, data presentation in tabular format for easy comparison, and logical workflow diagrams to support researchers in making informed decisions for their analytical needs.
Introduction to Purity Assessment of this compound
This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The purity of this compound is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in biological assays. Common impurities in the synthesis of this compound include the starting material, indole, and side products such as 1-acetylindole and 1,3-diacetylindole, which can arise from N-acetylation.
This guide focuses on two widely used techniques for purity assessment: TLC, a simple, rapid, and cost-effective method for qualitative analysis, and NMR, a powerful spectroscopic technique that provides detailed structural information and can be used for quantitative analysis.
Comparison of Analytical Techniques
A summary of the key performance indicators for TLC and NMR in the context of this compound purity assessment is presented below.
| Feature | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning of components between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Provided | Qualitative (number of components, relative polarity). | Quantitative and Qualitative (structural elucidation, impurity identification and quantification). |
| Sensitivity | Microgram (µg) to nanogram (ng) range. | Milligram (mg) to microgram (µg) range. |
| Speed | Fast (typically 15-30 minutes per sample). | Slower (minutes to hours per sample, depending on the experiment). |
| Cost | Low (inexpensive plates and solvents). | High (expensive instrumentation and maintenance). |
| Throughput | High (multiple samples can be run on a single plate). | Lower (samples are run individually). |
| Impurity Identification | Tentative, based on comparison with standards. | Definitive, based on unique chemical shifts and coupling constants. |
| Quantification | Semi-quantitative at best. | Highly accurate and precise (qNMR). |
Experimental Protocols
Detailed methodologies for assessing the purity of this compound using TLC and NMR are provided below.
Thin-Layer Chromatography (TLC) Protocol
TLC is an effective method for the rapid, qualitative assessment of the purity of a this compound sample by separating it from potential impurities.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: Hexane:Ethyl Acetate (7:3 v/v)
-
Visualization agents: UV lamp (254 nm), Iodine chamber
-
Sample solution: Dissolve a small amount of the synthesized this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Standard solutions: Prepare dilute solutions of pure this compound, 1-acetylindole, and 1,3-diacetylindole for comparison.
Procedure:
-
Plate Preparation: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary tube, apply small spots of the sample solution and the standard solutions onto the baseline. Ensure the spots are small and do not touch each other.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. The solvent level should be below the baseline. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp at 254 nm and/or by placing the plate in an iodine chamber. Circle the observed spots with a pencil.
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Expected Results:
The separation of this compound and its common impurities on a silica gel TLC plate with a hexane:ethyl acetate (7:3) mobile phase is based on their polarity differences. 1,3-Diacetylindole is the least polar, followed by 1-acetylindole, and then the most polar, this compound.
| Compound | Expected Rf Value (Hexane:Ethyl Acetate 7:3) |
| This compound | ~ 0.3 - 0.4 |
| 1-Acetylindole | ~ 0.5 - 0.6 |
| 1,3-Diacetylindole | ~ 0.7 - 0.8 |
A pure sample of this compound should ideally show a single spot corresponding to its expected Rf value. The presence of additional spots indicates impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and is a powerful tool for both identifying and quantifying impurities in a this compound sample.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Internal standard for quantitative NMR (qNMR), if desired (e.g., maleic acid, dimethyl sulfone)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of deuterated solvent in an NMR tube. If performing qNMR, a precisely weighed amount of an internal standard should also be added.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Processing: Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Spectral Analysis:
-
¹H NMR: Identify the characteristic signals for this compound. Look for the presence of signals corresponding to potential impurities like 1-acetylindole and 1,3-diacetylindole. The integration of the signals can be used for quantification.
-
¹³C NMR: Identify the characteristic carbon signals for this compound and compare them with the expected chemical shifts. The presence of additional peaks suggests impurities.
-
Expected NMR Data for this compound and Impurities (in CDCl₃):
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | ~8.9 (br s, 1H, NH), 8.4 (d, 1H), 7.8 (d, 1H), 7.4-7.2 (m, 3H), 2.5 (s, 3H, COCH₃) | ~192.9 (C=O), 136.5 (C), 132.8 (CH), 126.2 (C), 123.5 (CH), 122.6 (CH), 121.3 (CH), 116.9 (C), 111.7 (CH), 27.5 (CH₃) |
| 1-Acetylindole | ~8.5 (d, 1H), 7.6 (d, 1H), 7.4-7.2 (m, 3H), 6.7 (d, 1H), 2.6 (s, 3H, COCH₃) | ~168.5 (C=O), 135.5 (C), 130.8 (CH), 126.4 (CH), 124.3 (CH), 123.3 (CH), 121.1 (CH), 116.8 (C), 108.0 (CH), 24.1 (CH₃) |
| 1,3-Diacetylindole | ~8.4 (d, 1H), 8.3 (d, 1H), 7.5-7.3 (m, 3H), 2.7 (s, 3H, 1-COCH₃), 2.6 (s, 3H, 3-COCH₃) | ~192.5 (3-C=O), 168.0 (1-C=O), 135.0 (C), 134.0 (CH), 128.0 (C), 125.0 (CH), 124.5 (CH), 122.0 (CH), 120.0 (C), 116.0 (CH), 31.5 (3-CH₃), 24.0 (1-CH₃) |
The purity of the this compound sample can be estimated from the ¹H NMR spectrum by comparing the integral of a characteristic proton signal of this compound with the integrals of signals corresponding to impurities.
Alternative Purity Assessment Methods
While TLC and NMR are primary methods, other techniques can also be employed for a comprehensive purity analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for the separation and quantification of this compound and its impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound. It provides both separation and structural information, aiding in the identification of unknown impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (190-192 °C) is a good indicator of high purity for a solid compound like this compound. A broad melting range suggests the presence of impurities.
Workflow for Purity Assessment
The logical flow of assessing the purity of synthesized this compound can be visualized as follows:
Conclusion
Both TLC and NMR are invaluable tools for assessing the purity of synthesized this compound. TLC serves as a rapid and economical preliminary check, providing qualitative information about the number of components in a sample. NMR spectroscopy, on the other hand, offers a more detailed and definitive analysis, enabling both structural confirmation and quantification of impurities. For routine monitoring and initial screening, TLC is often sufficient. However, for comprehensive purity determination, especially for compounds intended for biological testing or as pharmaceutical intermediates, NMR analysis is indispensable. The choice of method, or a combination thereof, will depend on the specific requirements of the research, available resources, and the desired level of analytical detail.
Comparative study of different catalysts for 3-acylation of indole
For Researchers, Scientists, and Drug Development Professionals
The 3-acylation of indoles is a fundamental transformation in organic synthesis, providing key intermediates for a vast array of pharmaceuticals and biologically active compounds. The choice of catalyst for this reaction is critical, influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of different catalytic systems for the 3-acylation of indole, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts for the 3-acylation of indole, focusing on key metrics such as yield, reaction time, and catalyst loading.
Lewis Acid Catalysts
Lewis acids are the most traditional catalysts for Friedel-Crafts acylation of indoles. Their effectiveness varies significantly with the specific reagent and substrate.
| Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Et₂AlCl | Acetyl chloride | CH₂Cl₂ | RT | 1 | 86 | 120 | [1] |
| Me₂AlCl | Acetyl chloride | CH₂Cl₂ | RT | 1 | 82 | 120 | [1] |
| AlCl₃ | Acetyl chloride | CS₂ | 0 | 0.5 | 45 | 100 | [1] |
| SnCl₄ | Acetyl chloride | CH₂Cl₂ | 0 | 0.5 | 95 | 100 | [2] |
| ZrCl₄ | Acetyl chloride | CH₂Cl₂ | RT | 2 | 69 | 100 | [2] |
| BF₃·Et₂O | Acetic anhydride | DCM | RT | 1 | 83 | 100 | |
| Y(OTf)₃ | Propionic anhydride | [BMI]BF₄ | 120 (MW) | 0.08 | 95 | 1 |
Brønsted Acid Catalysts
Brønsted acids offer a metal-free alternative for the 3-acylation of indoles, often under milder conditions.
| Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time (min) | Yield (%) | Catalyst Loading (mol%) | Reference |
| d-(+)-camphorsulfonic acid | 4-Methylbenzonitrile | NMA | 120 | 2160 | 85 | 150 | |
| [(4-SO₃H)BMIM]HSO₄ | Propionic anhydride | Solvent-free | 60 (MW) | 5 | 92 | 25 |
Palladium Catalysts
Palladium-catalyzed methods have emerged as powerful tools for the 3-acylation of indoles, often with high functional group tolerance.
| Catalyst System | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / 2,2'-bipyridine | 4-Methylbenzonitrile | NMA | 120 | 36 | 85 | 5 | |
| Pd(OAc)₂ / PPh₃ | Iodobenzene | DMA | 125 | 24 | 88 (C2-arylation) | 5 | |
| Photocatalyst + Pd catalyst | Aldehydes | - | RT | - | High | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for Lewis Acid-Catalyzed 3-Acylation with Acyl Chlorides (using Et₂AlCl)
-
To a solution of indole (1.0 mmol) in dichloromethane (CH₂Cl₂; 5 mL) at 0 °C, add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 1.2 mL, 1.2 mmol).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-acylindole.
General Procedure for Brønsted Acidic Ionic Liquid-Catalyzed 3-Acylation
-
In a microwave process vial, combine the indole (1.0 mmol), acid anhydride (1.0 mmol), and the Brønsted acidic ionic liquid [(4-SO₃H)BMIM]HSO₄ (25 mol%).
-
Seal the vial and subject it to microwave irradiation at 60 °C for 5 minutes.
-
After cooling, extract the reaction mixture with diethyl ether.
-
Wash the combined ether extracts with water, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed 3-Acylation with Nitriles
-
To a screw-capped vial, add Pd(OAc)₂ (5 mol%), 2,2'-bipyridine (6 mol%), indole (0.4 mmol), the nitrile (0.6 mmol), d-(+)-camphorsulfonic acid (0.6 mmol), and water (0.8 mmol).
-
Add N-methylacetamide (NMA; 1.0 mL) as the solvent.
-
Seal the vial and heat the reaction mixture at 120 °C for 36 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizing the Process: Workflows and Mechanisms
To better illustrate the experimental and mechanistic aspects of the 3-acylation of indole, the following diagrams are provided.
References
A Comparative Guide to the In Vitro Antioxidant Activity of 3-Acetylindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antioxidant activity of various 3-acetylindole derivatives. The information presented is collated from multiple scientific studies to offer a comprehensive overview for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. This document details experimental data, outlines methodologies for key antioxidant assays, and illustrates relevant biological pathways.
Introduction to this compound Derivatives as Antioxidants
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Indole derivatives, a significant class of heterocyclic compounds, have garnered considerable attention for their diverse biological activities, including their potential as antioxidant agents.[1] The this compound scaffold, in particular, serves as a versatile starting point for the synthesis of novel compounds with promising antioxidant capabilities. These derivatives can act as free radical scavengers, hydrogen donors, or metal chelators, thereby mitigating oxidative damage.
Comparative Antioxidant Activity
The antioxidant efficacy of this compound derivatives is commonly evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most prevalent. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the reported IC50 values for different classes of this compound derivatives from various studies. This allows for a direct comparison of their antioxidant potential.
| Derivative Class | Specific Derivative/Substituent | Assay | IC50 (µM) | Reference |
| Chalcones | 1-(1-methoxyindol-3-yl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | DPPH | Strong Activity | [2][3] |
| 1-(indol-3-yl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | DPPH | Strong Activity | ||
| 1-(1-methylindol-3-yl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | DPPH | Strong Activity | ||
| 1-(1-methoxyindol-3-yl)-3-(3-methoxy-4-hydroxyphenyl)prop-2-en-1-one | ABTS | Favorable Activity | ||
| 1-(indol-3-yl)-3-(3-methoxy-4-hydroxyphenyl)prop-2-en-1-one | ABTS | Favorable Activity | ||
| 1-(1-methylindol-3-yl)-3-(3-methoxy-4-hydroxyphenyl)prop-2-en-1-one | ABTS | Favorable Activity | ||
| Schiff Bases | (E)-N'-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide | DPPH | 3.82 µg/mL | |
| Isonicotinic hydrazide and indole-3-carboxaldehyde derivative | DPPH | 36.09 µM | ||
| Hydrazones | 2-(3,4-dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-one | DPPH | 4.85 µM | |
| 2-(3,4-dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-one | ABTS | 2.55 µM | ||
| 2-(2,3-dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-one | DPPH | Higher than 3,4-dihydroxy | ||
| 2-(2,3-dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-one | ABTS | Higher than 3,4-dihydroxy |
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial. Below are detailed protocols for the most commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of Test Samples: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
In a 96-well microplate or a cuvette, add a specific volume of the test sample solution.
-
Add the DPPH solution to the sample. The final volume and concentration may vary, but a common approach is to mix equal volumes of the sample and DPPH solution.
-
A blank is prepared with the solvent and DPPH solution. A control is prepared with the solvent and the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of dilutions of the this compound derivatives in a suitable solvent.
-
Assay:
-
Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Preparation of Test Samples: Prepare a series of dilutions of the this compound derivatives.
-
Assay:
-
Add a small volume of the test sample to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox. The antioxidant capacity of the sample is expressed as an equivalent concentration of the standard.
Visualizing Mechanisms and Workflows
To better understand the context and procedures of antioxidant activity assessment, the following diagrams have been generated.
Conclusion
This compound derivatives represent a promising class of compounds with significant in vitro antioxidant activity. The studies highlighted in this guide demonstrate that modifications to the this compound scaffold, such as the formation of chalcones, Schiff bases, and hydrazones, can lead to potent radical scavenging properties. The comparative data presented, along with the detailed experimental protocols, offer a valuable resource for researchers aiming to design and evaluate new antioxidant agents. Further investigations, including in vivo studies and exploration of the mechanism of action, are warranted to fully elucidate the therapeutic potential of these derivatives in combating oxidative stress-related diseases.
References
Efficacy of 3-Acetylindole Derivatives Against Multidrug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, 3-acetylindole derivatives have emerged as a promising class of compounds. This guide provides an objective comparison of their efficacy against various MDR bacterial strains, supported by experimental data from recent studies. It details the methodologies of key experiments and visualizes the proposed mechanisms of action to aid in the understanding and further development of these potential therapeutics.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following tables summarize the in vitro efficacy of various this compound derivatives against a panel of multidrug-resistant bacteria. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of Synthetic Indole Derivatives SMJ-2 and SMJ-4 against Gram-Positive MDR Bacteria [1]
| Compound | MRSA-1* (µg/mL) | MRSA-2* (µg/mL) | MRSA-3* (µg/mL) | MRSA-4* (µg/mL) | VRE (ATCC 51559)* (µg/mL) |
| SMJ-2 | 2 | 2 | 2 | 1 | 2 |
| SMJ-4 | 2 | 4 | 2 | 16 | 2 |
| Oxacillin | >128 | >128 | 4 | 4 | >128 |
| Vancomycin | 1 | 1 | 1 | 1 | 500 |
| Ciprofloxacin | >128 | >128 | 8 | 32 | 8 |
Note: MRSA strains are clinical isolates. VRE is Vancomycin-Resistant Enterococcus faecium.
Table 2: Synergistic Activity of Indole Derivatives with Conventional Antibiotics against MRSA and VRE [2]
| Indole Derivative | Antibiotic | MDR Strain | Fold Reduction in Bacterial Count |
| IM5 (3 µM) | Vancomycin (200 µg/mL) | VRE (ATCC BAA-2573) | 4.5-log |
| IM7 (8 µM) | Oxacillin (100 µg/mL) | MRSA (ATCC BAA-44) | 5.0-log |
| IM4 (8 µM) | Oxacillin (100 µg/mL) | MRSA (ATCC BAA-44) | >4.0-log |
Table 3: Antimicrobial Activity of Indole Derivatives against Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) [3]
| Indole Derivative | MIC Range against XDRAB Isolates (µg/mL) |
| 5-iodoindole | 64 |
| 3-methylindole | 64 |
| 7-hydroxyindole | 512 |
| 5-fluoroindole | 64 |
| 6-bromoindole | 64 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Derivatives and Microtiter Plates:
-
Dissolve the this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in MHB to obtain a range of desired concentrations.
-
Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., a this compound derivative and a conventional antibiotic).
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of drug A (e.g., this compound derivative) along the x-axis and serial twofold dilutions of drug B (e.g., conventional antibiotic) along the y-axis.
-
The resulting matrix of wells will contain various combinations of concentrations of the two drugs.
-
Include wells with each drug alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized bacterial suspension as described for the broth microdilution method.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug: FIC A = MIC of drug A in combination / MIC of drug A alone; FIC B = MIC of drug B in combination / MIC of drug B alone.
-
Calculate the FIC Index (FICI): FICI = FIC A + FIC B.
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the viability of mammalian cells after exposure to the this compound derivatives, providing an indication of the compound's toxicity to host cells.
-
Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Expose the cells to various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
MTT Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action and experimental workflows.
Discussion and Future Directions
The data presented in this guide indicate that this compound derivatives exhibit significant antimicrobial activity against a range of multidrug-resistant bacteria, including MRSA, VRE, and XDR Acinetobacter baumannii. Notably, some derivatives demonstrate potent synergistic effects when combined with conventional antibiotics, potentially restoring their efficacy against resistant strains.
The proposed mechanisms of action, including disruption of the bacterial cell membrane, inhibition of the electron transport chain, and interference with ATP synthesis, suggest a multi-pronged attack on bacterial physiology. This is a desirable characteristic for novel antimicrobial agents as it may slow the development of resistance.
Further research is warranted to fully elucidate the structure-activity relationships of these compounds to optimize their potency and selectivity. In vivo efficacy and safety studies are crucial next steps in the development of this compound derivatives as a new class of therapeutics to combat the growing threat of multidrug-resistant bacterial infections.
References
- 1. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Acetylindole: Established Protocols vs. Novel Approaches
For researchers, scientists, and drug development professionals engaged in the synthesis of indole derivatives, the efficient and high-yielding production of key intermediates like 3-acetylindole is paramount.[1][2] This guide provides a comprehensive benchmark of established and novel synthesis methods for this compound, offering an objective comparison of their performance based on reported experimental data. Detailed methodologies for key experiments are provided to facilitate replication and adaptation in the laboratory.
Performance Benchmark of this compound Synthesis Methods
The selection of a synthetic route to this compound is often a trade-off between yield, reaction time, reagent availability and cost, and the simplicity of the procedure. The following table summarizes quantitative data for a range of established and more recent methods, allowing for a direct comparison of their key performance indicators.
| Method Classification | Specific Method | Key Reagents & Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| Established Methods | Friedel-Crafts Acetylation | Indole, Acetyl chloride/Acetic anhydride, AlCl₃ | 2 hours | 25°C | Low (variable) | [3][4] |
| Friedel-Crafts Acetylation | 1-(Phenylsulfonyl)indole, Acetic anhydride/Acetyl chloride, AlCl₃ | 2 hours | 25°C | 79-96% (after hydrolysis) | [3] | |
| Grignard Reaction | Indolylmagnesium iodide, Acetyl chloride/Acetic anhydride | Not specified | Not specified | Not specified | ||
| Rearrangement | 2-Acetylindole, Polyphosphoric acid (PPA) | Not specified | 100°C | Very low | ||
| Hydrolysis of Imidazolidine Derivative | Indole, 2-Methyl-4,5-dihydroimidazole, Acetic anhydride, then 5% NaOH | Not specified | Room Temperature | 85-95% | ||
| New & Alternative Methods | Hydrolysis of β-ethylthio-β-indolyl α,β-unsaturated ketones | β-ethylthio-β-indolyl α,β-unsaturated ketones, NaOH | Not specified | Not specified | Excellent | |
| Diacetylation-Hydrolysis | Indole, Acetic anhydride, Glacial acetic acid, then 10% aq. KOH | 20-30 minutes (hydrolysis) | Gentle heating | 75% | ||
| From Indole & Cyanoacetic Acid | Indole, Cyanoacetic acid, Acetic anhydride | 5 minutes | 100°C | 96% (after hydrolysis) | ||
| Desulfonylation | 1-[1-(Methylsulfonyl)-1H-indol-3-yl]ethanone, KF/Al₂O₃ or TBAF | 2 hours | Reflux | 91% | ||
| Vilsmeier-Haack Type Reaction | Indole, N,N-Dimethylacetamide, POCl₃ | Not specified | Not specified | Not specified |
Experimental Protocols
Established Method: Friedel-Crafts Acetylation of 1-(Phenylsulfonyl)indole
This two-step method generally provides good yields by protecting the indole nitrogen, directing acetylation to the C3 position, followed by deprotection.
Step 1: Acetylation
-
To a solution of 1-(phenylsulfonyl)indole in a suitable solvent, add aluminum chloride (AlCl₃).
-
Cool the mixture and add acetic anhydride or acetyl chloride dropwise while maintaining the temperature at 25°C.
-
Stir the reaction mixture for 2 hours at 25°C.
-
Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain 3-acyl-1-(phenylsulfonyl)indole.
Step 2: Hydrolysis
-
Dissolve the 3-acyl-1-(phenylsulfonyl)indole from the previous step in methanol.
-
Add potassium carbonate (K₂CO₃) and reflux the mixture under a nitrogen atmosphere for 2 hours.
-
After cooling, remove the solvent and partition the residue between water and an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield this compound.
New Method: Diacetylation of Indole followed by Selective Hydrolysis
This method is noted for its use of inexpensive reagents and relatively simple procedure.
Step 1: Diacetylation
-
React indole with acetic anhydride and glacial acetic acid to form 1,3-diacetylindole.
Step 2: Selective N-Deacetylation
-
Dissolve the 1,3-diacetylindole in ethanol.
-
Add a 10% aqueous solution of potassium hydroxide (KOH).
-
Gently heat the mixture for 20-30 minutes until the solid dissolves.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the precipitate, wash with water and aqueous ethanol, and recrystallize from ethanol to obtain this compound.
High-Yield Alternative: From Indole and Cyanoacetic Acid
This method offers a high yield and a very short reaction time for the initial step.
Step 1: Formation of 3-Cyanoacetylindole
-
Heat a mixture of indole and cyanoacetic acid in the presence of acetic anhydride at 100°C for 5 minutes to produce 3-cyanoacetylindole.
Step 2: Hydrolysis
-
Reflux the obtained 3-cyanoacetylindole with 5% aqueous sodium hydroxide (NaOH) for 3-4 hours.
-
After cooling, the product can be isolated and purified.
Visualizing the Workflow
To aid in the selection and implementation of a synthesis strategy, the following diagrams illustrate the logical flow of method comparison and a generalized experimental workflow.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 3-Acetylindole
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Acetylindole, ensuring that its handling aligns with the highest safety standards.
Hazard Profile and Safety Considerations
This compound is an organic compound widely used in pharmaceutical synthesis and biological research.[1] While some safety data sheets (SDS) classify it as not a hazardous substance[2], others indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[3]. As a combustible solid, it is incompatible with strong acids, alkalis, and oxidizing or reducing agents[3]. Thermal decomposition may release toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.
Due to the potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Disposal Parameters
Specific quantitative limits for the disposal of this compound, such as permissible concentrations for drain disposal or specific pH ranges for neutralization, are not publicly available. Chemical waste generators are responsible for determining if a substance is classified as hazardous waste and must adhere to all local, regional, and national regulations. The guiding principle is to manage this compound as a hazardous waste to minimize environmental impact.
| Parameter | Guideline |
| Waste Classification | Treat as hazardous waste. |
| Incompatible Wastes | Do not mix with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents. |
| Container Material | Use chemically compatible and properly sealed containers. |
| Labeling | All waste containers must be clearly labeled with the chemical name ("this compound") and associated hazard warnings. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. The following steps provide a general framework for its safe management and disposal:
-
Waste Segregation and Collection :
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
For solid waste, carefully sweep the material to avoid dust formation and place it in a suitable, closed container for disposal.
-
For solutions, absorb the liquid with an inert material such as diatomite or vermiculite before placing it in the waste container.
-
-
Container Management :
-
Ensure the waste container is made of a material compatible with this compound and is kept tightly sealed when not in use.
-
Do not overfill containers; leave adequate headspace for potential expansion.
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
-
Professional Disposal :
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Follow all institutional, local, and national regulations for the documentation and transportation of chemical waste.
-
Forbidden Disposal Methods
-
Drain Disposal : Under no circumstances should this compound be disposed of down the drain. Its toxicity to aquatic life necessitates preventing its entry into waterways.
-
Trash Disposal : Do not dispose of this compound in the regular trash.
Spill Management
In the event of a spill, evacuate the area of non-essential personnel and ensure adequate ventilation. For a solid spill, carefully sweep up the material and place it in a labeled container for disposal. For a liquid spill, contain it with an absorbent material before collection.
Caption: A logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Acetylindole
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 3-Acetylindole, a heterocyclic compound commonly used in synthetic chemistry. Adherence to these procedural steps will minimize exposure risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive selection of Personal Protective Equipment (PPE) is crucial to prevent skin and eye contact, as well as inhalation of the powdered substance. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles or a Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and potential splashes. A face shield offers broader protection and is recommended when handling larger quantities.[1][2] |
| Hands | Chemical-Resistant Gloves | Due to this compound's classification as an aromatic ketone, nitrile gloves may offer limited protection and should be used for splash protection only, with immediate replacement upon contamination.[3][4] For prolonged contact, butyl rubber or other gloves rated for ketones are recommended.[5] Always inspect gloves for integrity before use. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills and contamination. |
| Respiratory | N95 or P100 Respirator | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure and cross-contamination. The following step-by-step protocol provides guidance from preparation to post-handling procedures.
-
Preparation :
-
Designate a specific work area, preferably within a certified chemical fume hood, for handling this compound.
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment, including a calibrated scale, weighing paper, spatulas, and appropriate containers, before commencing work.
-
Verify that an eyewash station and safety shower are readily accessible.
-
-
Donning PPE :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear the appropriate chemical-resistant gloves as specified in the PPE table.
-
Fit safety goggles or a face shield.
-
If working outside a fume hood, don a properly fitted N95 or P100 respirator.
-
-
Weighing and Transferring :
-
Perform all weighing and transferring of solid this compound within a chemical fume hood to contain any airborne powder.
-
Use a dedicated, clean spatula for handling the compound.
-
To minimize dust generation, handle the powder gently and avoid rapid movements.
-
Close the container lid immediately after dispensing the desired amount.
-
-
Dissolving and Handling Solutions :
-
When preparing solutions, slowly add the solvent to the weighed this compound to prevent splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
Clearly label all containers with the chemical name, concentration, date, and your initials.
-
-
Post-Handling :
-
After completing the experimental work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Carefully remove and dispose of contaminated PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water, even if gloves were worn.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste :
-
Unused or waste this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and paper towels, must be placed in a sealed, labeled hazardous waste bag or container.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a designated, labeled container for liquid hazardous waste.
-
Do not pour any solutions containing this compound down the drain.
-
-
Waste Pickup :
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Experimental Workflow for Safe Handling of this compound
The following diagram provides a visual representation of the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
